Azido-PEG1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-azidoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-05-1 | |
| Record name | 2-Azidoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZIDOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG1 Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG1 linkers. These heterobifunctional molecules are foundational tools in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is not a single molecule but a class of chemical compounds characterized by a core structure containing a single ethylene (B1197577) glycol (PEG1) unit and a terminal azide (B81097) (-N₃) group. The azide serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The other terminus of the PEG linker is functionalized with a variety of reactive groups, allowing for covalent attachment to a wide range of molecules. The short, hydrophilic PEG spacer enhances solubility and can provide optimal spacing for biological interactions.[3][4]
This guide will detail the properties of the most common this compound derivatives, including those with terminal acid, amine, alcohol, and a second azide group.
Core Chemical Properties
The versatility of this compound linkers stems from their bifunctional nature. The azide group provides a consistent reaction point for click chemistry, while the second functional group dictates its conjugation strategy to other molecules of interest.
Data Presentation: Quantitative Properties of Common this compound Derivatives
The following tables summarize the key quantitative data for several widely used this compound derivatives.
Table 1: this compound-Acid
| Property | Value | Source(s) |
| Synonyms | This compound-Carboxylic Acid | [5][6] |
| CAS Number | 1393330-34-1 | [5][7] |
| Molecular Formula | C₅H₉N₃O₃ | [5] |
| Molecular Weight | 159.1 g/mol | [5][6] |
| Purity | Typically >95% | [5][7] |
| Appearance | Varies (often an oil or solid) | - |
| Solubility | Water, DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C | [5] |
Table 2: this compound-Amine
| Property | Value | Source(s) |
| Synonyms | Amino-PEG1-Azide, 2-(2-azidoethoxy)ethan-1-amine | [8] |
| CAS Number | 464190-91-8 | [8][9] |
| Molecular Formula | C₄H₁₀N₄O | [8][10] |
| Molecular Weight | 130.15 g/mol | [8] |
| Purity | Typically >95% | [10] |
| Appearance | Colorless oil | - |
| Solubility | Water, DMSO, DMF, DCM | [9] |
| Storage Conditions | -20°C, protect from light | [8][11] |
Table 3: this compound-Alcohol
| Property | Value | Source(s) |
| Synonyms | N₃-PEG1-OH, 2-Azidoethanol | [12] |
| CAS Number | 1517-05-1 | [13] |
| Molecular Formula | C₂H₅N₃O | - |
| Molecular Weight | 87.08 g/mol | - |
| Purity | Typically >95% | - |
| Appearance | Liquid | - |
| Solubility | Soluble in water and common organic solvents | [14] |
| Storage Conditions | -5°C, keep dry and avoid sunlight | [12] |
Table 4: this compound-Azide
| Property | Value | Source(s) |
| Synonyms | Bis-azido-PEG1, 1-Azido-2-(2-azidoethoxy)ethane | - |
| CAS Number | 24345-74-2 | - |
| Molecular Formula | C₄H₈N₆O | - |
| Molecular Weight | 156.15 g/mol | [15] |
| Purity | Typically >95% | - |
| Appearance | Colorless oil | [15] |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | [15] |
| Storage Conditions | 0-10°C | [15] |
Reactivity and Signaling Pathways
The chemical utility of this compound linkers is defined by the reactivity of their terminal functional groups. The azide group is primarily used for cycloaddition reactions, while the other terminus engages in more traditional bioconjugation chemistry.
Azide Group Reactivity: Click Chemistry
The azide moiety is relatively inert to common biological functional groups, making it an ideal bioorthogonal handle.[2] It undergoes highly efficient cycloaddition reactions with alkynes to form a stable triazole linkage.[1][2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction, where a copper(I) catalyst mediates the reaction between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[11][16] The reaction is rapid, high-yielding, and can be performed in aqueous conditions.[17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a cytotoxic copper catalyst.[8][] The release of ring strain provides the driving force for the reaction, making it ideal for applications in living systems.[][19]
Secondary Functional Group Reactivity
-
Carboxylic Acid (-COOH): The terminal carboxyl group of this compound-acid can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins).[5] This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[3][5]
-
Amine (-NH₂): The primary amine of this compound-amine is nucleophilic and can react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively.[3][8]
-
Hydroxyl (-OH): The hydroxyl group of this compound-alcohol can be used for further derivatization or conjugation through reactions like esterification or conversion to a more reactive leaving group.[12][20]
Mandatory Visualization: Bioconjugation Workflow
The following diagram illustrates a general workflow for conjugating two molecules (Molecule A and Molecule B) using a heterobifunctional this compound-acid linker.
Caption: General workflow for bioconjugation using this compound-Acid.
This workflow demonstrates the sequential conjugation capabilities of heterobifunctional PEG linkers, a core principle in the synthesis of complex biomolecules like PROTACs and ADCs.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are general protocols and may require optimization for specific substrates.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to an this compound derivative.
Materials:
-
This compound derivative
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Optional: Copper-chelating ligand such as TBTA or THPTA
-
Solvent (e.g., DMSO, DMF, water, or mixtures)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the this compound derivative in the chosen solvent in a reaction vessel.[10]
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10][11]
-
Initiation of Reaction:
-
If using a ligand, add the ligand stock solution (e.g., 0.1 equivalents of TBTA).[10]
-
Add the CuSO₄ solution (e.g., 0.1 equivalents).[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5-1.0 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).[10][11]
-
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC, LC-MS, or other appropriate analytical techniques.[10]
-
Purification: Once the reaction is complete, the product can be purified using standard techniques such as chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an this compound derivative to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound derivative
-
DBCO-functionalized molecule (e.g., protein)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer)
-
Organic Solvent (optional, e.g., DMSO or DMF for dissolving the linker)
Procedure:
-
Prepare Stock Solutions: Dissolve the this compound derivative in an organic solvent like DMSO to a known concentration (e.g., 10 mM). Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[8]
-
SPAAC Reaction: Add a molar excess (typically 5-20 fold) of the this compound stock solution to the solution of the DBCO-functionalized molecule.[8] Ensure the final concentration of the organic solvent is low (<10%) if working with sensitive biomolecules like proteins.[8]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can proceed overnight at 4°C.[8]
-
Monitoring and Purification: Monitor the reaction by SDS-PAGE, LC-MS, or other relevant methods. Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess linker.[14]
Protocol for Amide Bond Formation using this compound-Acid and EDC/NHS
This two-step protocol describes the conjugation of this compound-acid to an amine-containing molecule.
Materials:
-
This compound-acid
-
Amine-containing molecule
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 2-Mercaptoethanol or hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated this compound-NHS ester solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The reaction with amines is most efficient at pH 7.2-8.0.[3][6]
-
Alternatively, the excess EDC and activation byproducts can be removed using a desalting column, exchanging the buffer to the Coupling Buffer before adding the amine-containing molecule.[6]
-
-
Reaction and Quenching:
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9]
-
Quench the reaction by adding a quenching solution like hydroxylamine (B1172632) to a final concentration of 10mM to hydrolyze any unreacted NHS esters.[21]
-
-
Purification: Purify the final conjugate using a desalting column or other chromatography methods to remove quenching reagents and unreacted molecules.[21]
References
- 1. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. nbinno.com [nbinno.com]
- 14. broadpharm.com [broadpharm.com]
- 15. nbinno.com [nbinno.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. broadpharm.com [broadpharm.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Azido-PEG7-acid | PROTAC Linkers | | Invivochem [invivochem.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action for Azido-PEG1 in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principal reactions, quantitative parameters, and experimental considerations for utilizing this versatile PEG linker.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that features a terminal azide (B81097) group (-N₃) and a polyethylene (B3416737) glycol (PEG) spacer. The azide group is a key functional moiety that participates in highly selective and efficient bioorthogonal reactions, while the PEG spacer enhances solubility and reduces steric hindrance.[1] The compact nature of the single ethylene (B1197577) glycol unit in this compound makes it a valuable tool for introducing the azide functionality with minimal alteration to the parent molecule's structure.
The primary utility of the azide group lies in its ability to undergo specific ligation reactions with complementary functional groups, enabling the precise covalent linkage of biomolecules.[1] The most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.
Core Reaction Mechanisms
The versatility of this compound stems from the diverse reactivity of the azide group. The following sections detail the mechanisms of the three primary bioconjugation reactions it participates in.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction is prized for its rapid kinetics and high regioselectivity. The copper(I) catalyst is crucial for activating the terminal alkyne, significantly accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition.
Mechanism of Action:
The catalytic cycle of CuAAC begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide group of this compound in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis yield the stable triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns associated with the copper catalyst in CuAAC for in vivo applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to drive the cycloaddition with an azide.
Mechanism of Action:
The reaction proceeds through a [3+2] dipolar cycloaddition mechanism. The strained alkyne acts as a highly reactive dienophile, readily reacting with the azide 1,3-dipole. The release of ring strain in the transition state provides the thermodynamic driving force for the reaction, leading to the formation of a stable triazole linkage. A key distinction from CuAAC is that SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. This reaction is notable for forming a stable amide bond, which can be advantageous in applications where the triazole linkage is not desired.
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) to form an aza-ylide. In the Bertozzi modification of the Staudinger reaction, an electrophilic trap (typically an ester) is positioned on one of the phosphine's aryl rings. This trap intramolecularly captures the aza-ylide, leading to a rearranged intermediate that, upon hydrolysis, yields a stable amide bond and a phosphine oxide byproduct.
Quantitative Data Presentation
The choice of bioconjugation strategy often depends on quantitative parameters such as reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key data for the three primary reactions of this compound.
Reaction Kinetics
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Reference(s) |
| CuAAC | ~10² - 10³ | < 1 hour | [3] |
| SPAAC | ~10⁻¹ - 1 | 1 - 4 hours | [3] |
| Staudinger Ligation | ~10⁻³ | 6 - 24 hours | [3] |
Reaction Efficiency and Biocompatibility
| Reaction Type | In Vitro Yield | Live Cell Compatibility | Key Considerations | Reference(s) |
| CuAAC | High to Quantitative | No (due to Cu toxicity) | Requires copper catalyst and a reducing agent. | [3] |
| SPAAC | High | Yes | Reaction rate is dependent on the strain of the cyclooctyne. | [3] |
| Staudinger Ligation | Moderate to High | Yes | Slower kinetics; phosphine reagents can be sensitive to oxidation. | [3] |
Linkage Stability
| Linkage | Formed by | Stability Characteristics | Reference(s) |
| 1,2,3-Triazole | CuAAC, SPAAC | Highly stable; resistant to hydrolysis, oxidation, and enzymatic degradation. Considered a good mimic for an amide bond. | [3] |
| Amide | Staudinger Ligation | Very stable; mimics a natural peptide bond. | [] |
Experimental Protocols
The following sections provide detailed methodologies for key bioconjugation reactions involving this compound.
General Workflow for Bioconjugation
Protocol for CuAAC Bioconjugation of a Protein
This protocol describes the conjugation of an alkyne-modified protein with an this compound-functionalized molecule.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound-functionalized molecule (e.g., a small molecule drug or fluorescent dye).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared).
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 500 mM in water).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound-functionalized molecule in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (protein:azide).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).
-
Add the catalyst premix to the protein-azide mixture.
-
Add the aminoguanidine hydrochloride stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.
-
Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol for SPAAC Bioconjugation of an Antibody
This protocol outlines the conjugation of a cyclooctyne-modified antibody with an this compound-functionalized molecule.
Materials:
-
Cyclooctyne-modified antibody (e.g., DBCO-functionalized) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
In a microcentrifuge tube, combine the cyclooctyne-modified antibody and the this compound-functionalized molecule in the reaction buffer. A molar excess of the azido-molecule (e.g., 5- to 20-fold) is typically used.
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The reaction time will depend on the specific cyclooctyne and the concentrations of the reactants.
-
Purify the antibody conjugate using a desalting column or dialysis to remove the unreacted this compound-molecule.
-
Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and assess purity.
Protocol for Staudinger Ligation of a Peptide
This protocol details the conjugation of a phosphine-modified peptide with an this compound-functionalized molecule.
Materials:
-
Phosphine-modified peptide in an aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
This compound-functionalized molecule.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
HPLC for purification.
Procedure:
-
Dissolve the phosphine-modified peptide and the this compound-functionalized molecule in the reaction buffer. An equimolar or slight excess of the phosphine-peptide is often used.
-
Incubate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC.
-
Purify the resulting peptide conjugate by reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm the formation of the amide bond.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its ability to participate in highly efficient and selective bioorthogonal reactions, including CuAAC, SPAAC, and the Staudinger Ligation, provides researchers with a robust toolkit for the precise assembly of complex biomolecular architectures. The choice of reaction is dictated by the specific requirements of the application, with CuAAC offering rapid kinetics for in vitro work, SPAAC providing excellent biocompatibility for in vivo studies, and the Staudinger ligation enabling the formation of a native amide linkage. A thorough understanding of the underlying mechanisms, quantitative parameters, and experimental protocols is essential for the successful application of this compound in drug development, diagnostics, and fundamental biological research.
References
key applications of Azido-PEG1 in biomedical research
Azido-PEG1 in Biomedical Research: A Technical Guide
Introduction
This compound, an azido-functionalized polyethylene (B3416737) glycol derivative, has emerged as a cornerstone molecule in biomedical research and drug development.[1][2] Its structure combines a short, hydrophilic PEG (polyethylene glycol) spacer with a terminal azide (B81097) (-N3) group. This unique composition confers biocompatibility, enhances aqueous solubility, and, most critically, provides a reactive handle for "click chemistry."[1][3] The azide group facilitates highly efficient and specific bioorthogonal reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5] These reactions form exceptionally stable triazole linkages, making this compound an indispensable tool for the precise construction of complex biomolecular architectures.[2][6] This guide details the core applications, experimental methodologies, and fundamental principles of this compound in modern biomedical research.
Core Principle: Azide-Alkyne Click Chemistry
The utility of this compound is fundamentally rooted in its ability to participate in click chemistry, a class of reactions known for high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents.[5][7]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide (from this compound) and a terminal alkyne in the presence of a copper(I) catalyst.[1][5] It is highly efficient and regioselective, exclusively producing a 1,4-disubstituted triazole.[5] While powerful, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide group.[4][9] This copper-free click reaction is bioorthogonal, meaning it can proceed within live cells and organisms without interfering with native biochemical processes, making it ideal for in vivo applications.[1][10]
Key Applications of this compound
Drug Delivery Systems
This compound is a modular component for engineering sophisticated drug carriers that improve the therapeutic index of pharmaceuticals.[1]
-
PEGylation: The PEG component increases the hydrodynamic radius and water solubility of conjugated drugs, which can enhance circulation time and reduce immunogenicity.[1]
-
Targeted Carriers: It is used to functionalize drug carriers like liposomes, micelles, and nanoparticles.[1] By clicking targeting ligands (e.g., antibodies, peptides) onto an this compound-functionalized surface, these carriers can be directed to specific tissues or cells.
-
Antibody-Drug Conjugates (ADCs): this compound serves as a flexible linker in the synthesis of ADCs. Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to alkyne-modified antibodies, creating homogenous and stable ADCs.[11][12]
PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[4] this compound is widely used as a PEG-based PROTAC linker.[4][9][13] It covalently connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[4] The flexibility and hydrophilicity of the PEG chain are critical for optimizing the spatial orientation and cellular permeability of the resulting PROTAC molecule.
Surface Modification of Biomaterials
Modifying the surface of biomaterials is crucial for improving their biocompatibility and preventing unwanted biological responses.[14][15]
-
Anti-Fouling Surfaces: Grafting this compound onto surfaces creates a hydrophilic layer that repels proteins and cells, a process known as PEGylation.[16][17] This "stealth" property is vital for reducing immune detection of nanoparticles and preventing biofouling on medical implants.[1][16]
-
Functionalization: The terminal azide group allows for the subsequent attachment of bioactive molecules, such as peptides or growth factors, to guide cellular responses like adhesion and differentiation.[1][14]
Biomedical Imaging and Cell Tracking
This compound is instrumental in creating probes for molecular imaging and cell tracking.[1]
-
Imaging Probes: Fluorophores or radiolabels containing an alkyne group can be easily conjugated to this compound. The resulting probe benefits from the PEG's hydrophilicity, which improves bioavailability and reduces non-specific background signals in techniques like fluorescence imaging, PET, and SPECT.[1]
-
Cell Labeling: In a technique known as metabolic glycoengineering, cells can be cultured with azide-modified sugars, leading to the expression of azide groups on their surface glycoproteins.[18][19] These cells can then be labeled in vitro or tracked in vivo by administering a probe (e.g., DBCO-fluorophore) that clicks onto the surface azides, allowing for non-invasive monitoring of cell fate.[10][18]
Proteomics and Genomics
In proteomics and genomics, this compound derivatives are used for the specific labeling and enrichment of biomolecules. For instance, an azido-containing amino acid analog can be metabolically incorporated into newly synthesized proteins.[20] These proteins can then be tagged with an this compound-biotin construct via click chemistry, allowing for their subsequent isolation and identification using mass spectrometry.[20][21]
Quantitative Data and Properties
The versatility of this compound is enhanced by the availability of various derivatives, which differ in their terminal functional group. This allows for multi-step, orthogonal conjugation strategies.
Table 1: Properties of Common this compound Derivatives
| Derivative | Formula | Molecular Weight ( g/mol ) | Key Reactive Groups | Primary Application |
|---|---|---|---|---|
| This compound | C2H5N3O | 87.08 | Azide | PROTAC linker, general click chemistry.[4] |
| This compound-acid | C4H7N3O3 | 145.12 | Azide, Carboxylic Acid | Click reaction and amide bond formation with primary amines.[3][22] |
| This compound-amine | C2H8N4O | 104.11 | Azide, Primary Amine | Click reaction and reaction with activated acids or aldehydes.[2][9] |
| This compound-NHS ester | C8H10N4O5 | 242.19 | Azide, NHS Ester | Click reaction and efficient labeling of primary amines on proteins.[23][24] |
| This compound-azide | C2H4N6O | 128.10 | Bifunctional Azide | Crosslinking alkyne-modified molecules or creating dendritic structures.[25][26] |
Table 2: Comparison of Key Click Chemistry Reactions for this compound
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | None |
| Biocompatibility | Limited for live cells due to copper toxicity.[8] | High; widely used in vitro and in vivo.[1][10] |
| Reaction Rate | Generally very fast (minutes to hours). | Can be slower than CuAAC, but newer cyclooctynes have improved kinetics. |
| Byproducts | Minimal.[5] | Minimal.[10] |
| Primary Use Case | Synthesis of conjugates, ADCs, material functionalization.[5][11] | Live cell imaging, in vivo tracking, labeling in complex biological media.[10][18] |
Experimental Protocols
Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to an this compound-NHS ester.
Materials:
-
Alkyne-modified protein (in PBS, pH 7.4)
-
This compound-NHS ester (dissolved in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare Reactants: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL. Dissolve the this compound-NHS ester in DMSO to a 10-fold molar excess relative to the protein.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and THPTA ligand solution at a 1:5 molar ratio. This complex prevents copper from precipitating and damaging the protein.
-
Initiate the Reaction: To the protein solution, add the this compound-NHS ester solution and mix gently.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture. Immediately after, add the freshly prepared Sodium Ascorbate solution to reduce Cu(II) to the active Cu(I) state. The final concentrations should be approximately 1 mM Copper, 5 mM THPTA, and 10 mM Sodium Ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking. Protect from light.
-
Purification: Remove unreacted reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Confirm conjugation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of azide-expressing cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz), resulting in cell-surface azides.
-
DBCO-Fluorophore conjugate (e.g., DBCO-Cy5)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation: Culture cells with an appropriate azide-containing sugar for 24-72 hours to achieve sufficient surface expression of azide groups.[18]
-
Harvest and Wash: Gently harvest the azide-labeled cells and wash them twice with ice-cold PBS (containing Ca²⁺/Mg²⁺ to maintain cell integrity) to remove residual culture medium and unincorporated sugar.
-
Labeling Reaction: Resuspend the cells in fresh, serum-free culture medium at a density of 1x10⁶ cells/mL. Add the DBCO-Fluorophore conjugate to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The reaction is bioorthogonal and occurs spontaneously.[18]
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unreacted DBCO-Fluorophore.
-
Analysis: Resuspend the final cell pellet in PBS or flow cytometry buffer. Analyze the labeled cells using a fluorescence microscope or quantify the labeling efficiency via flow cytometry.[18]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. This compound-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 12. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. f1000researchdata.s3.amazonaws.com [f1000researchdata.s3.amazonaws.com]
- 21. A genome-wide association study of mass spectrometry proteomics using the Seer Proteograph platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
- 23. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 24. This compound-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 25. This compound-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 26. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Click Chemistry Utilizing Azido-PEG1 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and the Role of Azido-PEG1 Linkers
Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions that are modular and wide in scope.[1][2][3] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are foundational in bioconjugation, drug discovery, and materials science due to their reliability and the stability of the resulting triazole linkage.[6][7]
This compound linkers are heterobifunctional molecules that incorporate an azide (B81097) group at one terminus and a short polyethylene (B3416737) glycol (PEG) spacer. The azide functionality is a key component in click chemistry, reacting readily with alkyne-containing molecules.[8] The PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate, which is particularly advantageous in biological applications.[9] These linkers are instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[8][10][11]
Core Click Chemistry Reactions with this compound Linkers
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[6] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[12][13] The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial to protect the catalyst from oxidation and enhance reaction efficiency, especially in biological systems.[12][14][15] While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[6][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper cytotoxicity, SPAAC was developed as a catalyst-free alternative.[16][] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide due to the high ring strain of the alkyne.[18][19] The reaction is bioorthogonal, meaning it does not interfere with native biochemical processes, making it ideal for live-cell imaging and in vivo applications.[16][20] However, SPAAC reactions are generally slower than CuAAC, and the bulky cyclooctyne reagents can sometimes introduce steric hindrance or affect the solubility of the final conjugate.[4][6]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 to 10⁴ | 10⁻² to 1 (with DBCO) | CuAAC is typically 100 to 1000 times faster than SPAAC.[6] |
| Catalyst Requirement | Yes (Copper (I))[6] | No (Metal-free)[6] | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst.[6] |
| Biocompatibility | Limited due to copper cytotoxicity[6] | High, suitable for in vivo applications[6] | SPAAC is the preferred method for live-cell imaging and in vivo studies.[6] |
| Alkyne Reagent | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO) | SPAAC reagents are larger, which can impact steric hindrance and solubility.[6] |
| Regioselectivity | High (yields 1,4-isomer)[6] | Low (yields a mixture of regioisomers) | CuAAC produces a single, well-defined product isomer.[6] |
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DIBO | ~0.3 - 0.7 | [18] |
| DBCO | ~0.6 - 1.0 | [18] |
| BCN | ~0.06 - 0.1 | [18] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[18]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an this compound Linker
This protocol describes the conjugation of an alkyne-containing molecule to a molecule functionalized with an this compound linker.
Materials:
-
Alkyne-functionalized molecule of interest
-
This compound-functionalized molecule (1.1 - 1.5 equivalents)
-
Reaction Solvent: Degassed DMSO, DMF, or a mixture with an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Copper(II) Sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 1 M in deionized water)
-
THPTA or TBTA ligand stock solution (e.g., 10-100 mM in DMSO or water)
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and the this compound-functionalized molecule in the chosen reaction solvent in a reaction vessel.
-
Addition of Ligand: Add the THPTA or TBTA ligand stock solution to the reaction mixture (0.01-0.1 equivalents).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiation of Reaction: Initiate the cycloaddition by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[21]
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring and Quenching: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Once complete, the reaction can be quenched by exposure to air or by the addition of a copper chelator such as EDTA.
-
Purification: Purify the desired triazole product using standard chromatographic techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography.[21]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an this compound Linker
This protocol outlines the conjugation of a DBCO-functionalized molecule to a molecule containing an this compound linker.
Materials:
-
DBCO-functionalized molecule of interest
-
This compound-functionalized molecule (1.0 - 1.5 equivalents)
-
Reaction Solvent: Aqueous buffer (e.g., PBS, pH 7.4) or a mixture with a polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vessels
Procedure:
-
Preparation of Reactants: Dissolve the DBCO-functionalized molecule and the this compound-functionalized molecule in the chosen reaction solvent.
-
Reaction Incubation: Mix the solutions of the two reactants. The reaction is typically carried out at room temperature for 4-12 hours, or overnight at 4°C.[22] For antibody-oligonucleotide conjugation, an incubation of 2-4 hours at room temperature is often sufficient.[19]
-
Monitoring: The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO reagent at approximately 310 nm.[1][19] Other analytical methods such as LC-MS or SDS-PAGE (for protein conjugates) can also be used.
-
Purification: Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. Suitable purification methods include size-exclusion chromatography, dialysis, or HPLC.[23]
Mandatory Visualizations
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, provides a powerful and versatile platform for the synthesis of complex bioconjugates. This compound linkers are valuable tools in this context, offering a reactive handle for click chemistry while imparting beneficial physicochemical properties to the resulting molecules. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively implement these powerful techniques in their work.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioclone.net [bioclone.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Azido-PEG1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of Azido-PEG1 in bioconjugation, drug delivery, and PROTAC development necessitates a thorough understanding of its safe handling and application. As an organic azide (B81097), this compound presents potential hazards that, if not properly managed, can lead to serious incidents in the laboratory. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, summarizing key data, outlining experimental protocols, and visualizing critical workflows to ensure a secure research environment.
Core Safety Considerations
Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetically unstable and can be sensitive to heat, shock, and friction.[1][2] While many commercially available Azido-PEG derivatives are formulated to be relatively safe for their intended use, the fundamental risks associated with the azide functional group must always be respected. The primary hazards include the potential for explosive decomposition and the toxicity of the azide ion, which is comparable to that of cyanide.[3]
Hazard Identification and Mitigation
A thorough risk assessment should be conducted before any new procedure involving this compound. Key preventative measures include working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and avoiding conditions and materials incompatible with organic azides.[4][5]
Table 1: Hazard Summary and Mitigation for this compound
| Hazard | Description | Mitigation Measures |
| Explosive Decomposition | Can decompose violently when subjected to heat, shock, friction, or static discharge. Low molecular weight azides are of particular concern.[2] | Work on the smallest scale possible. Avoid heating neat material. Use plastic or ceramic spatulas instead of metal.[3][4] Avoid ground glass joints where possible.[5] |
| Toxicity | The azide ion is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4] It can inhibit cytochrome oxidase. | Handle in a fume hood. Wear appropriate gloves, a lab coat, and eye protection. Avoid generating dust or aerosols.[4] |
| Formation of Hydrazoic Acid | Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃).[1] | Avoid acidic conditions. Keep azide waste separate from acidic waste.[3] |
| Formation of Heavy Metal Azides | Contact with heavy metals (e.g., copper, lead, brass, silver) can form highly sensitive and explosive metal azides.[3][4] | Use non-metal equipment. Do not dispose of azide solutions down drains with metal pipes.[4] |
| Incompatibility with Halogenated Solvents | Reaction with halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can form explosive di- and tri-azidomethane.[2][3] | Use alternative solvents for reactions and extractions whenever possible. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] A face shield should be used when there is a significant risk of splashing or explosion.[5] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Nitrile gloves are commonly used. For handling highly toxic azides, double gloving or using Silver Shield®/4H® gloves is recommended.[4] | Prevents skin contact and absorption of the toxic azide. |
| Body Protection | A flame-resistant lab coat should be worn and buttoned. | Protects against splashes and provides a barrier in case of a small fire. |
| Respiratory Protection | Not typically required when working in a properly functioning fume hood. | A respirator may be necessary for large spills or in poorly ventilated areas. |
Storage and Stability
Proper storage of this compound and its derivatives is crucial to maintain their integrity and prevent hazardous situations.
Table 3: Storage Conditions for this compound and Derivatives
| Compound | Storage Temperature | Additional Notes | Source |
| This compound | -20°C | Store in a tightly sealed container, away from light and moisture. | [6][7] |
| This compound (in solution) | -80°C (6 months), -20°C (1 month) | Sealed storage, away from moisture. | [8] |
| This compound-azide | -80°C (6 months), -20°C (1 month) | Protect from light. | [9] |
| This compound-amine | -20°C (3 years) | Store at low temperature. | [10] |
| This compound-Boc | -20°C | [11] | |
| This compound-NHS ester | -20°C | Moisture-sensitive. Equilibrate to room temperature before opening. | [6][12] |
Experimental Protocols
The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application of this compound. This protocol incorporates critical safety measures.
Protocol: Small-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., tert-butanol/water, DMF, DMSO)
-
Reaction vial with a stir bar
-
Nitrogen or argon supply
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and free of clutter. Post a warning sign indicating an azide reaction is in progress.[5]
-
Don appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Weigh this compound using a plastic or ceramic spatula on a tared weigh boat.[4] Do not use a metal spatula.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a stir bar, dissolve the alkyne-containing substrate in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
Add the this compound solution to the reaction vial containing the alkyne.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.
-
If the reaction is air-sensitive, purge the reaction mixture with nitrogen or argon before adding the reagents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of a chelating agent like EDTA to remove the copper catalyst.
-
Extract the product with a non-halogenated organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, do not evaporate to dryness. [5] Always leave a small amount of solvent.
-
Purify the product by an appropriate method, such as column chromatography. Avoid distillation or sublimation for purification of organic azides.[2][3]
-
-
Waste Disposal:
Visualizing Workflows and Safety Procedures
The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes for handling this compound safely.
Caption: Experimental workflow for a typical reaction involving this compound.
Caption: Decision tree for responding to an this compound spill.
Caption: Potential decomposition pathways and hazards of organic azides.
Conclusion
This compound is a valuable tool in modern chemical biology and drug development. However, its safe and effective use hinges on a comprehensive understanding of the inherent hazards of the azide functional group. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and foster a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the particular this compound derivative being used and err on the side of caution. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 7. This compound-CH2CO2H, 79598-48-4 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-amine | PROTAC linker | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Azido-PEG1 and its Derivatives
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Azido-PEG1, a versatile building block in bioconjugation and medicinal chemistry. We will delve into its chemical properties, commercial availability, and key applications, with a focus on practical experimental protocols and data presentation.
Understanding this compound Nomenclature
"this compound" refers to a molecule containing a single ethylene (B1197577) glycol unit with a terminal azide (B81097) group. However, in practice, this core structure is typically derivatized with a second functional group to enable conjugation to other molecules. Therefore, the term "this compound" often encompasses a family of heterobifunctional linkers. It is crucial to specify the second functional group for precise identification and application.
Chemical Data of Common this compound Derivatives
The following table summarizes the key chemical data for commonly used this compound derivatives. This information is essential for experimental planning, such as calculating molar equivalents and analyzing reaction outcomes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-Acid | 1393330-34-1 | C5H9N3O3 | 159.15 |
| This compound-Amine | 464190-91-8 | C4H10N4O | 130.15 |
| This compound-Azide | 24345-74-2 | C4H8N6O | 156.15 |
| This compound-NHS ester | 1807530-06-8 | C9H12N4O5 | 256.22 |
| This compound-Alcohol | 1517-05-1 | C4H9N3O2 | 131.13 |
Commercial Suppliers
A variety of chemical suppliers offer this compound derivatives. The following table provides a non-exhaustive list of commercial sources. Researchers should consult the suppliers' websites for the most current product information and availability.
| Supplier | Featured this compound Derivatives |
| BroadPharm | This compound-acid[1], this compound-NHS ester[2], and other PEG linkers[3] |
| MedchemExpress | This compound[4], this compound-azide[5], this compound-amine[6] |
| Precise PEG | This compound-Acid[7] |
| Chemsrc | This compound[8] |
| Conju-Probe | This compound-amine[9] |
| AxisPharm | A wide range of Azide PEG linkers[10] |
| Immunomart | This compound-amine[11], this compound-Boc[12] |
Experimental Protocols
This compound derivatives are cornerstone reagents for "click chemistry," a set of bio-orthogonal reactions that are rapid, selective, and high-yielding.[13] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines a general procedure for conjugating an alkyne-modified protein with an this compound derivative. Optimization may be required depending on the specific protein and linker.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound derivative (e.g., this compound-NHS ester for subsequent labeling or a payload-conjugated this compound)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO/water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO or other suitable organic solvent for dissolving the this compound derivative
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound derivative in DMSO to a desired stock concentration (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound derivative. A molar excess of the azide compound (e.g., 10-50 equivalents) is typically used.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution. The final copper concentration is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
-
Purification:
-
Remove the excess reagents and catalyst by a suitable purification method, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
-
Visualizing Workflows and Concepts
Experimental Workflow for Protein Bioconjugation
The following diagram illustrates a typical workflow for labeling a protein with a fluorescent dye using an this compound-NHS ester and click chemistry.
Conceptual Diagram of a PROTAC Molecule
Azido-PEG linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][8][11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
References
- 1. This compound-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
- 2. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound | CAS#:1517-05-1 | Chemsrc [chemsrc.com]
- 9. This compound-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 11. This compound-amine - Immunomart [immunomart.com]
- 12. immunomart.com [immunomart.com]
- 13. interchim.fr [interchim.fr]
The Strategic Role of Azido-PEG1 in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide delves into the pivotal role of a specific linker component, Azido-PEG1, in the development of these heterobifunctional molecules. This compound, a short polyethylene (B3416737) glycol (PEG) linker functionalized with an azide (B81097) group, offers a unique combination of properties that streamline PROTAC synthesis and can favorably influence their biological activity. Its azide handle is instrumental for "click chemistry," a highly efficient and modular conjugation strategy, while the PEG unit imparts hydrophilicity, impacting solubility and cell permeability. This guide will provide a comprehensive overview of this compound's function, detailed experimental protocols for its application, and quantitative data to inform rational PROTAC design.
The Core Function of the Linker in PROTACs
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance.[1] Its length, rigidity, and chemical composition are critical parameters that must be empirically optimized for each specific protein of interest (POI) and E3 ligase pair.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][3] A linker that is too short may cause steric hindrance, preventing the ternary complex from forming, while an overly long linker might lead to unproductive binding or a "hook effect," where binary complexes are favored.[1][2]
This compound: A Key Building Block for PROTAC Synthesis
This compound (2-azidoethanol) is a PEG-based PROTAC linker that has gained prominence due to its dual functionality.[4][5]
-
The PEG Moiety: The single ethylene (B1197577) glycol unit in this compound introduces hydrophilicity to the PROTAC molecule.[6][7] This is particularly advantageous as many PROTACs are large, complex molecules that often suffer from poor aqueous solubility.[8] Improved solubility can enhance a PROTAC's bioavailability and compatibility with biological systems.[6][7] While longer PEG chains can further increase solubility, they may also lead to reduced cell permeability and metabolic instability.[9][10] Therefore, the short PEG1 unit represents a strategic choice to confer a degree of hydrophilicity without significantly compromising other desirable properties.
-
The Azide Group: The azide (N₃) group is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[11][12] This reaction is highly efficient, proceeds under mild conditions, and has excellent functional group tolerance, making it ideal for the modular and rapid synthesis of PROTAC libraries.[12][] By functionalizing one part of the PROTAC (e.g., the E3 ligase ligand) with an alkyne and the other (e.g., the POI ligand) with an azide introduced via a linker like this compound, researchers can readily connect the two moieties to form a stable triazole linkage.[12][14] This modular approach significantly accelerates the optimization of linker length and composition.[12]
Experimental Protocols
General Synthesis of a BRD4-Targeting PROTAC using this compound via CuAAC
This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) by coupling an alkyne-functionalized pomalidomide (B1683931) (a CRBN E3 ligase ligand) with a JQ1 derivative bearing an azide group introduced via an this compound linker.
Step 1: Synthesis of Alkyne-Functionalized Pomalidomide
-
Materials: Pomalidomide, propargyl bromide, N,N-Dimethylformamide (DMF), potassium carbonate (K₂CO₃).
-
Procedure:
-
Dissolve pomalidomide (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add propargyl bromide (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield alkyne-functionalized pomalidomide.[15][16]
-
Step 2: Synthesis of Azide-Functionalized JQ1 using this compound
-
Materials: (+)-JQ1 (free acid), this compound-amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.
-
Procedure:
-
Dissolve (+)-JQ1 (free acid) (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Azide-functionalized JQ1.
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Azide-functionalized JQ1, Alkyne-functionalized pomalidomide, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate (B8700270), a 1:1 mixture of tert-butanol (B103910) and water.
-
Procedure:
-
Dissolve Azide-functionalized JQ1 (1 eq) and Alkyne-functionalized pomalidomide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (0.3 eq) in water and add it to the reaction mixture.
-
Prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) in water and add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.[17]
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).[5][9][]
-
Western Blot Analysis for PROTAC-Mediated BRD4 Degradation
-
Cell Culture and Treatment:
-
Plate a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized BRD4-PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[18]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[19]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[18][19]
-
In Vitro Ubiquitination Assay
-
Principle: This assay biochemically reconstitutes the ubiquitination cascade to measure the PROTAC-dependent ubiquitination of the target protein.
-
Procedure:
-
In a reaction buffer, combine the purified target protein (e.g., BRD4), the E3 ligase complex (e.g., CRBN-DDB1), and the PROTAC of interest. Allow the ternary complex to form.
-
Initiate the ubiquitination reaction by adding E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), biotinylated-ubiquitin, and ATP.[20][21]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the ubiquitinated target protein. This can be done through various methods, such as Western blotting with an anti-biotin antibody or using AlphaLISA technology where acceptor beads bind the tagged target protein and donor beads bind the biotinylated ubiquitin.[20] The resulting signal is proportional to the extent of ubiquitination.
-
Data Presentation: The Impact of Linker Composition
The choice of linker significantly impacts the physicochemical and pharmacological properties of a PROTAC. The inclusion of PEG units, such as in this compound, generally enhances solubility.
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |
| PROTAC A | Alkyl Chain (C8) | ~750 | 4.5 | < 1 |
| PROTAC B | PEG1 | ~768 | 4.1 | 5 |
| PROTAC C | PEG3 | ~856 | 3.5 | 25 |
| PROTAC D | PEG5 | ~944 | 2.9 | > 50 |
Note: Data is representative and compiled from general trends observed in the literature.[22][23][24] Actual values will vary depending on the specific warhead and E3 ligase ligand.
Table 2: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths
| Target Protein | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | Alkyl Chain | 25 | >90 | [25] |
| BRD4 | PEG1-containing | 7.36 | >98 | [26][27] |
| BRD4 | PEG3 | 15 | >95 | [25] |
| BRD4 | PEG5 | 8 | >95 | [25] |
| TBK1 | < 12 atoms (including PEG) | No degradation | - | [3] |
| TBK1 | 21 atoms (including PEG) | 3 | 96 | [3] |
| ERα | 16 atoms (including PEG) | ~1000 | ~95 | [28] |
Note: This table compiles data from multiple sources to illustrate the principle of linker optimization. Direct comparison between different target systems should be made with caution.
Visualization of Key Pathways and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for a BRD4-Targeting PROTAC
Caption: Modular synthesis of a BRD4-targeting PROTAC using this compound.
BRD4 Signaling Pathway in Cancer
Caption: BRD4's role in c-MYC transcription and its inhibition by a PROTAC.[6][12][18][21][29][30]
Ubiquitin-Proteasome System (UPS)
Caption: The sequential enzymatic cascade of the Ubiquitin-Proteasome System.[1][7][19][31][32]
Conclusion
This compound serves as a highly valuable and versatile building block in the development of PROTACs. Its azide functionality provides a reliable handle for modular synthesis via click chemistry, enabling the rapid generation and optimization of PROTAC libraries. The single PEG unit offers a subtle yet important modification to the linker's physicochemical properties, primarily by enhancing hydrophilicity, which can be crucial for improving the solubility and drug-like characteristics of these large molecules. The strategic use of this compound, as part of a carefully considered linker design strategy, is a key element in unlocking the full therapeutic potential of targeted protein degradation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively incorporate this compound into their PROTAC development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 19. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 28. benchchem.com [benchchem.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. pnas.org [pnas.org]
- 31. researchgate.net [researchgate.net]
- 32. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Core Principles of PEGylation with Azido-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing Azido-PEG1, a versatile reagent in bioconjugation and drug development. It covers the core chemical reactions, detailed experimental protocols, quantitative data, and the underlying biological pathways, offering a technical resource for researchers in the field.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. This modification can enhance the therapeutic properties of the parent molecule by increasing its hydrodynamic size, which in turn can improve its pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include increased drug solubility and stability, extended circulating half-life, reduced immunogenicity, and enhanced protection from proteolytic degradation[1][2].
This compound is a short, heterobifunctional PEG linker containing an azide (B81097) (-N₃) group at one terminus. The azide group is a key functional moiety that allows for highly specific and efficient conjugation to other molecules through bioorthogonal chemistry. This makes this compound and its derivatives valuable tools in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[3][4][5]. The single ethylene (B1197577) glycol unit provides a short, flexible, and hydrophilic spacer that can be advantageous in optimizing the linker length for biological activity[6][7].
Core Bioconjugation Reactions with this compound
The azide group of this compound enables its participation in several highly selective bioorthogonal reactions. The most prominent among these are "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions[8][9]. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate)[8].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it particularly suitable for applications in living systems where the cytotoxicity of copper is a concern[3][10].
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-amine - Creative Biolabs [creative-biolabs.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioclone.net [bioclone.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Azido-PEG1 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Azido-PEG1 click chemistry reactions, a cornerstone of modern bioconjugation and drug development. This document outlines the principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offers detailed experimental protocols, and presents quantitative data to aid in reaction optimization.
Introduction to this compound Click Chemistry
This compound is a versatile reagent employed in click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and reliability. The most common application of this compound involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide-functionalized molecule (like this compound) and a terminal alkyne. This reaction is widely used to conjugate biomolecules, such as proteins, peptides, and nucleic acids, with other molecules for various applications, including drug delivery, imaging, and diagnostics. This compound is a popular choice due to the polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and bioavailability of the resulting conjugate.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) catalyst and accelerate the reaction.
Below are diagrams illustrating the CuAAC reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A typical experimental workflow for an this compound click chemistry reaction.
Quantitative Data
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of ligand, temperature, and reaction time. The following tables summarize key quantitative data to aid in optimizing your experimental setup.
Table 1: General Performance of Azido-PEG CuAAC Reactions
| Parameter | Value | Reference |
| Typical Yield | >95% | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Reaction Temperature | 25°C (Room Temperature) | [1] |
| pH Range | 4.0 - 8.0 | [1] |
| Second-Order Rate Constant (k) | 10 to 104 M-1s-1 | [2] |
Table 2: Comparative Performance of Copper Ligands in CuAAC Reactions
| Ligand | Relative Reaction Rate | Product Formation (30 min) | Key Characteristics | Reference |
| TBTA | Slower | <15% | Good for many applications but has poor aqueous solubility. | [3] |
| THPTA | Faster than TBTA in aqueous media | <15% | High water solubility, making it ideal for bioconjugations in aqueous buffers. Performs at least as well as TBTA under equivalent conditions. | [3][4] |
| BTTAA | Fastest | >45% | Shows the highest activity in accelerating the CuAAC reaction among the compared ligands. | [3] |
| BTTES | Fast | Not specified | A newer ligand with a good balance of reactivity and solubility. | [3] |
Table 3: Optimization of a mPEG-Alkyne CuAAC Reaction
| Pressure | Catalyst/Alkyne Molar Ratio | Temperature | Reaction Time | Yield | Reference |
| 130 bar | 0.5 | 35°C | 24 hours | 82.32% | [5] |
| 130 bar | 0.5 | 35°C | 48 hours | 87.14% | [5] |
Experimental Protocols
Below are detailed protocols for a general this compound click chemistry reaction and a more specific protocol for labeling an amine-containing biomolecule.
Protocol 1: General Copper-Catalyzed this compound Click Chemistry Reaction
This protocol provides a general procedure for the CuAAC reaction between an this compound derivative and an alkyne-containing molecule.
Materials:
-
This compound derivative
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Ligand: TBTA or THPTA
-
Sodium Ascorbate
-
Solvent: e.g., a mixture of t-BuOH and water (1:1) or other suitable buffer/solvent system
-
Reaction vessel (e.g., microcentrifuge tube)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or water). The concentration will depend on the specific molecule and experimental design.
-
Alkyne: Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Ligand:
-
TBTA: Prepare a 10 mM stock solution in DMSO.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use. Sodium ascorbate solutions are prone to oxidation.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound and alkyne-containing molecule. A 1.1 to 2-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
Add the solvent to achieve the desired final reaction concentration.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Add the ligand solution. A common copper-to-ligand ratio is 1:5 to ensure the copper remains in its active Cu(I) state. For example, for a 1 mM final copper concentration, use a 5 mM final ligand concentration.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction. The solution may change color upon addition of the ascorbate.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive biomolecules.
-
-
Purification:
-
After the incubation period, purify the conjugate to remove unreacted starting materials, copper, and other reagents. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller reactants.
-
Dialysis: Useful for removing small molecules from protein or other macromolecule conjugates.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for purification and analysis of smaller conjugates.
-
-
-
Analysis:
-
Analyze the purified product to confirm conjugation. Techniques such as SDS-PAGE (for proteins), mass spectrometry, and HPLC are commonly used.
-
Protocol 2: Labeling of an Amine-Containing Biomolecule with this compound-NHS Ester
This protocol describes a two-step process to first introduce an azide group onto a biomolecule containing primary amines (e.g., lysine (B10760008) residues in a protein) using an this compound-NHS ester, followed by a click chemistry reaction with an alkyne-functionalized molecule.
Step 1: Amine Labeling with this compound-NHS Ester
Materials:
-
Amine-containing biomolecule (e.g., protein, antibody)
-
This compound-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (e.g., desalting column, dialysis tubing)
Procedure:
-
Prepare Biomolecule:
-
Dissolve the biomolecule in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Prepare this compound-NHS Ester Solution:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM). Do not store the NHS ester in solution as it is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the biomolecule solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid denaturation of the biomolecule.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Azide-Labeled Biomolecule:
-
Remove the excess this compound-NHS ester and quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Step 2: Click Chemistry Reaction with the Azide-Labeled Biomolecule
Follow the procedure outlined in Protocol 1 , using the purified azide-labeled biomolecule as the azide-containing component.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive copper catalyst (oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Ensure a sufficient excess of the reducing agent. Degas solutions to remove oxygen. |
| Poorly soluble reagents | Use a co-solvent like DMSO or DMF. For biomolecules, ensure the organic solvent concentration is not detrimental. | |
| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) during NHS ester reactions, or high concentrations of chelating agents (e.g., EDTA) during the click reaction. | |
| Biomolecule degradation or aggregation | Copper toxicity | Use a stabilizing ligand (THPTA is often preferred for biomolecules). Minimize the copper concentration and reaction time. |
| Presence of reactive oxygen species (ROS) | Degas solutions. The ligand can also act as a sacrificial reductant. | |
| Non-specific labeling | Impure starting materials | Ensure the purity of your this compound and alkyne-containing molecules. |
Conclusion
The this compound click chemistry reaction is a powerful and versatile tool for the creation of well-defined bioconjugates. By carefully selecting the reaction components, particularly the copper ligand, and optimizing the reaction conditions, researchers can achieve high yields of specifically labeled molecules for a wide range of applications in research, diagnostics, and therapeutics. These protocols and data provide a solid foundation for the successful implementation of this essential bioconjugation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it ideal for applications in living systems.[3][4] The reaction's driving force is the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily and selectively react with an azide (B81097) to form a stable triazole linkage.[1]
Azido-PEG1: A Versatile Linker for Bioconjugation
This compound is a chemical linker that features a terminal azide group and a single polyethylene (B3416737) glycol (PEG) unit. The azide moiety serves as a handle for SPAAC reactions, allowing for its specific conjugation to molecules containing a strained alkyne.[5] The short PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation in aqueous environments, a beneficial characteristic for biological applications.[6][7] this compound is a valuable tool in the construction of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][5]
Key Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development:
-
PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[5]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Quantitative Data for SPAAC Reactions
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 2.0 | [9] |
| BCN | Benzyl Azide | ~0.03 - 0.1 | [6] |
| DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 (in PBS, pH 7) | [8] |
| DBCO | 3-azido-L-alanine | 0.32 (in PBS, pH 7) | [8] |
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions. The reaction rates are provided for common strained alkynes with small molecule azides, which can serve as an approximation for the reactivity of this compound.
| Application | Reactants | Molar Ratio (Alkyne:Azide) | Typical Yield | Reference |
| Protein-PEG Conjugation | DBCO-PEG10k : Azido-GFP | 10:1 | Near Quantitative | [10] |
| Antibody-Oligonucleotide Conjugation | DBCO-Antibody : Azido-Oligonucleotide | 1:2 to 1:4 | High | [2] |
| Small Molecule Ligation | DBCO-functionalized molecule : Azido-functionalized molecule | 1.5:1 to 10:1 (of one reactant) | High to Quantitative | [3] |
Table 2: Typical Reaction Conditions and Yields for SPAAC Bioconjugation. Yields are often reported as "high" or "quantitative," indicating that the reaction proceeds to or near completion.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein with a DBCO-Functionalized Molecule
This protocol describes a general method for conjugating this compound-modified small molecule to a protein that has been functionalized with a DBCO group.
Materials:
-
This compound-functionalized molecule (e.g., a PROTAC ligand)
-
DBCO-functionalized protein (e.g., an antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Organic Solvent (if necessary): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the this compound-molecule.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the this compound-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Add the this compound-molecule stock solution to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. For faster kinetics, the temperature can be increased to 37°C if the protein is stable.[9]
-
-
Purification:
-
Remove unreacted this compound-molecule and byproducts using size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the final product using methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Protocol 2: Synthesis of a PROTAC using this compound via SPAAC
This protocol outlines the final ligation step in the synthesis of a PROTAC, where an this compound linker is used to connect a warhead with a strained alkyne-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized E3 ligase ligand (e.g., DBCO-Pomalidomide)
-
Target protein ligand functionalized with this compound (Warhead-Azido-PEG1)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Analytical and preparative HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-functionalized E3 ligase ligand in the anhydrous solvent.
-
Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of the Warhead-Azido-PEG1 to the solution.
-
-
SPAAC Ligation:
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative reversed-phase HPLC to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for the synthesis of a PROTAC using this compound and SPAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A modular method for high yield synthesis of site-specific protein–polymer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
purification of Azido-PEG1 conjugated proteins
g., IEX followed by HIC). | | Protein Inactivity | Denaturation during purification | Use milder elution conditions. Avoid organic solvents if pos[]sible. | | | Presence of residual reagents | Ensure thorough dialysis or desalting after each step. |
The purification of Azido-PEG1 conjugated proteins requires careful consideration of the subtle physicochemical changes introduced by the modification. While challenging, a systematic approach involving the selection of appropriate chromatographic techniques and optimization of experimental parameters can lead to a highly pure and active final product. Affinity chromatography, when applicable, offers a highly specific and efficient single-step purification. For other cases, a combination of ion-exchange, hydrophobic interaction, and/or reversed-phase chromatography can provide the necessary resolution. The detailed protocols and troubleshooting guide provided in these application notes serve as a valuable resource for researchers in the field of bioconjugation and drug development.
References
Applications of Azido-PEG1 in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has been extensively utilized in the biomedical field due to its biocompatibility, non-immunogenicity, and tunable properties.[1][2] Azido-PEG1, a monofunctional PEG with a terminal azide (B81097) group, is a key building block for the formation of hydrogels through "click chemistry." This highly efficient and specific reaction, particularly the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the rapid and bioorthogonal crosslinking of polymer chains under physiological conditions.[3][4][5] These hydrogels are promising materials for a variety of biomedical applications, including tissue engineering, regenerative medicine, and controlled drug delivery.[1][2]
The bioorthogonal nature of the SPAAC reaction makes it ideal for encapsulating sensitive biological materials like cells and proteins without the toxicity associated with traditional crosslinking methods or the copper catalysts used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] The resulting hydrogels can be engineered to have tunable mechanical properties, degradation rates, and bio-functionality, making them a versatile platform for advanced therapeutic applications.[3][4]
Applications
This compound based hydrogels have demonstrated significant potential in several key areas of biomedical research and development:
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation.[6] Their tunable stiffness and the ability to incorporate cell adhesion motifs, such as RGD peptides, allow for the creation of specific cellular microenvironments.
-
Drug Delivery: The porous network of PEG hydrogels enables the encapsulation and controlled release of therapeutic agents, from small molecule drugs to large proteins.[2][7] The release kinetics can be tailored by modifying the hydrogel's crosslink density and degradation characteristics.[7]
-
Injectable Hydrogels: The rapid gelation of this compound systems via SPAAC at physiological conditions allows for their use as injectable materials.[3][4][5][8] This minimally invasive approach enables the in-situ formation of hydrogels for applications such as tissue bulking, void filling, and localized drug delivery.[5][8]
-
Bioprinting: The fast and controllable crosslinking of this compound inks makes them suitable for 3D bioprinting applications, where precise spatial control over the hydrogel's structure and composition is crucial for creating complex tissue constructs.
Quantitative Data Summary
The following tables summarize key quantitative data for Azido-PEG based hydrogels formed via SPAAC, demonstrating the tunability of their properties.
| Hydrogel Composition | Polymer MW (kDa) | Gelation Time (s) | Young's Modulus (kPa) | Mass Swelling Ratio | Degradation Time (days) | Reference |
| 4-arm PEG-Azide + 4-arm PEG-DBCO | 10 | 10 - 60 | 1 - 18 | 45 - 76 | 1 - 35 | [1][3][4] |
| 8-arm PEG-Azide + 8-arm PEG-DBCO | 20 | < 30 | Tunable | Not Specified | Tunable | [7] |
| Dendronized PEG-Azide + PEG-Cyclooctyne | Not Specified | Seconds to Minutes | Not Specified | Minimal | Not Specified | [9][10] |
*DBCO: Dibenzocyclooctyne
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel using a 4-arm PEG-Azide and a 4-arm PEG-Dibenzocyclooctyne (DBCO).
Materials:
-
4-arm PEG-Azide (e.g., 10 kDa)
-
4-arm PEG-DBCO (e.g., 10 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10% (w/v) solution of 4-arm PEG-Azide in PBS. For example, dissolve 10 mg of 4-arm PEG-Azide in 100 µL of PBS.
-
Prepare a 10% (w/v) solution of 4-arm PEG-DBCO in PBS. For example, dissolve 10 mg of 4-arm PEG-DBCO in 100 µL of PBS.
-
Ensure both solutions are fully dissolved by vortexing gently.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, combine equal volumes of the 4-arm PEG-Azide and 4-arm PEG-DBCO solutions. For example, mix 50 µL of the PEG-Azide solution with 50 µL of the PEG-DBCO solution.
-
Immediately and thoroughly mix the two solutions by pipetting up and down several times.
-
Observe the gelation process. The solution should transition from a liquid to a solid hydrogel within minutes at room temperature.[3][4] The gelation time can be confirmed by inverting the tube and observing if the hydrogel remains in place.
-
-
Equilibration (Optional):
-
For applications requiring equilibrium swelling, immerse the formed hydrogel in an excess of PBS (pH 7.4) at 37°C for 24-48 hours.
-
Protocol 2: Characterization of Hydrogel Properties
A. Rheological Characterization (Determination of Storage Modulus, G')
This protocol outlines the steps for determining the mechanical properties of the hydrogel using a rheometer.[11][12]
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peltier plate for temperature control
Procedure:
-
Sample Preparation: Prepare the hydrogel directly on the lower plate of the rheometer by mixing the precursor solutions as described in Protocol 1. Alternatively, a pre-formed hydrogel disc can be used.
-
Instrument Setup:
-
Set the temperature to 37°C.
-
Lower the upper plate to a defined gap (e.g., 500 µm).
-
-
Time Sweep: Monitor the evolution of the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to determine the gelation time. The gel point is typically defined as the time when G' surpasses G''.
-
Frequency Sweep: Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependent behavior of the hydrogel.
-
Strain Sweep: Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to identify the linear viscoelastic region (LVR) where G' is independent of the applied strain.
B. Swelling Ratio Measurement
This protocol describes how to determine the swelling behavior of the hydrogel.[13][14][15][16][17]
Procedure:
-
Prepare a hydrogel sample and record its initial weight (W_initial).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_swollen).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Lyophilize the swollen hydrogel to obtain the dry weight (W_dry).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (W_swollen - W_dry) / W_dry
-
C. In Vitro Cytotoxicity Assay (Live/Dead Staining)
This protocol assesses the biocompatibility of the hydrogel by encapsulating cells and evaluating their viability.[18][19]
Materials:
-
Cell culture medium
-
Desired cell type (e.g., fibroblasts, mesenchymal stem cells)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation:
-
Resuspend the desired cells in the 4-arm PEG-Azide precursor solution at a specific concentration.
-
Mix with an equal volume of the 4-arm PEG-DBCO solution to initiate gelation, ensuring the cells are homogeneously distributed within the hydrogel.
-
-
Cell Culture: Culture the cell-laden hydrogels in a sterile incubator at 37°C and 5% CO2 for the desired period (e.g., 1, 3, and 7 days).
-
Staining:
-
Prepare the Live/Dead staining solution according to the manufacturer's protocol.
-
Incubate the cell-laden hydrogels with the staining solution for the recommended time.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reproducible Dendronized PEG Hydrogels via SPAAC Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG1 conjugation reactions
Welcome to the technical support center for Azido-PEG1 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments, helping you to identify the root cause of low yield and other common problems.
Section 1: Issues Related to Initial this compound Coupling (e.g., via NHS Ester)
Q1: My conjugation yield is very low or non-existent after reacting my protein/antibody with an this compound-NHS ester. What are the likely causes?
Low yield in an NHS ester-based PEGylation reaction is a common issue that can often be traced back to a few key factors. The primary culprits are suboptimal reaction conditions, the quality of the reagents, and the purity of the biomolecule.
Troubleshooting Low Yield in this compound-NHS Ester Conjugation
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[1] A pH that is too low will result in the protonation of primary amines, rendering them non-nucleophilic.[2] Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, inactivating it before it can react with the amine.[3][2] For most applications, a pH of 8.3-8.5 is a good starting point.[1][2] |
| Presence of Interfering Substances | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your biomolecule for the this compound-NHS ester, significantly reducing the conjugation efficiency.[3][4] It is crucial to perform the reaction in an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer.[5] Low concentrations of sodium azide (B81097) (≤ 3 mM) may not significantly interfere, but higher concentrations should be avoided.[3] |
| Degraded this compound-NHS Ester | NHS esters are moisture-sensitive. Ensure that your this compound-NHS ester has been stored properly at -20°C with a desiccant.[6] Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[6] It is best to dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.[1][6] |
| Low Molar Ratio of PEG Reagent | For dilute protein solutions, a higher molar excess of the PEG reagent is required to achieve a good level of conjugation.[6] A 20-fold molar excess of an NHS-PEG reagent for a 1-10 mg/mL antibody solution typically results in 4-6 PEG molecules per antibody.[7] You may need to optimize this ratio for your specific biomolecule. |
| Inaccessible Amine Groups | The primary amine groups on your biomolecule may be sterically hindered or buried within its three-dimensional structure. This can limit the accessibility for the PEG reagent.[8] |
Q2: How does pH affect the efficiency of my this compound-NHS ester conjugation?
The pH of the reaction is a critical parameter as it dictates the balance between two competing reactions: the desired reaction with the primary amine and the undesirable hydrolysis of the NHS ester.
Table 1: Effect of pH on NHS Ester Reaction Kinetics
| pH | Half-life of NHS Ester | Relative Amidation Rate | Relative Hydrolysis Rate | Outcome |
| 7.0 | 4-5 hours (at 0°C)[3] | Low | Low | Slow reaction, but minimal hydrolysis. |
| 7.5 | ~1 hour | Moderate | Moderate | A reasonable starting point for sensitive proteins. |
| 8.0 | ~30 minutes | High | High | Good balance for many proteins. |
| 8.5 | ~15 minutes | Very High | Very High | Optimal for fast and efficient conjugation, but requires careful timing.[2][9] |
| 9.0 | <10 minutes | Highest | Highest | Very fast reaction, but significant hydrolysis can reduce yield if not optimized.[9] |
Q3: My protein is aggregating after adding the this compound-NHS ester. What can I do?
Protein aggregation during conjugation can be caused by several factors, including suboptimal buffer conditions or excessive modification.
Troubleshooting Protein Aggregation During PEGylation
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Ensure the buffer pH is at least 1-2 units away from your protein's isoelectric point (pI) to maintain its solubility.[5] Consider including stabilizers in your buffer, such as arginine or polysorbates.[10] |
| High Molar Excess of PEG Reagent | Using a very high molar excess of the PEG reagent can lead to extensive and uncontrolled modification of the protein surface, which can alter its properties and lead to aggregation.[5] Try reducing the molar ratio of the this compound-NHS ester to your protein. |
| Reaction Temperature | Performing the reaction at a lower temperature (e.g., 4°C) for a longer period can sometimes reduce aggregation.[3] |
Section 2: Issues Related to "Click Chemistry" (CuAAC and SPAAC)
Q4: I have successfully attached the this compound to my biomolecule, but the subsequent click reaction with my alkyne-containing molecule has a low yield. What could be the problem?
Low efficiency in the click chemistry step can be due to issues with the catalyst (for CuAAC), the reactivity of the azide and alkyne, or steric hindrance.
Troubleshooting Low Yield in Click Chemistry Reactions
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[6] If you are using a Cu(II) salt (e.g., CuSO₄), you must include a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.[8] Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time.[11] The presence of oxygen can also oxidize Cu(I) to the inactive Cu(II) state, so degassing your solutions may be beneficial.[11] |
| Copper Sequestration (CuAAC) | Some buffers or components in your reaction mixture can chelate the copper catalyst, rendering it inactive. Tris buffer, for example, can interfere with the reaction.[11] The use of a copper-coordinating ligand, such as THPTA or TBTA, can protect the Cu(I) from oxidation and improve reaction efficiency.[8][11] |
| Steric Hindrance | The azide or alkyne groups on your reacting molecules may be sterically hindered, preventing them from coming into close enough proximity for the reaction to occur.[11] This can be a particular issue with large biomolecules. Introducing a longer PEG spacer on either the azide or alkyne partner can sometimes alleviate this issue. |
| Low Reactant Concentrations | Click reactions are concentration-dependent.[11] If your reactants are too dilute, the reaction rate will be slow. If possible, try to increase the concentration of one or both of your reactants. |
| Slow Reaction Kinetics (SPAAC) | While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is catalyst-free, the reaction rate can be influenced by the structure of the strained alkyne.[][13] Some strained alkynes react faster than others. Increasing the reaction temperature (e.g., from 4°C to room temperature or 37°C) can also increase the reaction rate.[14] |
Experimental Protocols
Protocol 1: General Two-Step this compound Conjugation via NHS Ester and CuAAC
This protocol describes a general method for conjugating an this compound-NHS ester to a protein, followed by a copper-catalyzed click reaction to an alkyne-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper ligand (e.g., THPTA) solution
-
Quenching solution (e.g., Tris or glycine buffer)
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Step 1: this compound-NHS Ester Conjugation
-
Equilibrate the this compound-NHS ester to room temperature before opening.
-
Dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[6]
-
Add the desired molar excess of the this compound-NHS ester solution to your protein solution. The final concentration of the organic solvent should not exceed 10%.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Purify the azido-modified protein to remove unreacted PEG reagent using size-exclusion chromatography or dialysis.
-
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the purified azido-modified protein, add the alkyne-containing molecule.
-
In a separate tube, pre-complex the CuSO₄ and the copper ligand (e.g., a 1:5 molar ratio).
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding a quenching buffer or a copper chelator like EDTA.
-
Purify the final conjugate to remove the catalyst and unreacted starting materials.
-
Protocol 2: Quantification of PEGylation using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the extent of PEGylation.[]
Method: Size-Exclusion Chromatography (SEC-HPLC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, causing it to elute earlier from the column than the unmodified protein.[16]
-
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject your purified conjugation reaction mixture.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and/or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for PEG detection.[17][18]
-
The chromatogram will show peaks corresponding to the PEGylated protein, unmodified protein, and any free PEG.
-
The degree of PEGylation can be estimated by comparing the peak areas of the modified and unmodified protein.
-
Visualizations
Caption: A typical two-step workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Azido-PEG1 Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for Azido-PEG1 click chemistry, specifically the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry? this compound click chemistry refers to the copper(I)-catalyzed reaction between an this compound linker and a terminal alkyne. This reaction, a prime example of "click chemistry," forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] It is widely used for bioconjugation due to its high efficiency, specificity, and biocompatibility under aqueous conditions.[2][3] The azide (B81097) and alkyne groups are generally unreactive with most biological functional groups, making the reaction bioorthogonal.[2]
Q2: Why is the copper catalyst so important? The copper(I) catalyst is essential for the CuAAC reaction, as it dramatically accelerates the rate of cycloaddition by orders of magnitude (10⁶ to 10⁷-fold) compared to the uncatalyzed thermal reaction.[1][4] It also ensures the specific formation of the 1,4-regioisomer, whereas the thermal reaction often yields a mixture of 1,4- and 1,5-isomers.[1][5]
Q3: What are the main advantages of using a PEG linker in click chemistry? The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[6][7] For biomolecules, PEGylation can increase stability, reduce immunogenicity, and improve circulation times in vivo. The PEG chain's hydrophilicity and flexibility can also help overcome solubility issues of reactants in aqueous buffers.[7]
Q4: Can I perform this reaction without a copper catalyst? Yes, copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[4] This method uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts with the azide without needing a catalyst.[8] SPAAC is particularly useful for applications in living cells or in vivo where copper toxicity is a concern.[8] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[9]
Troubleshooting Guide for CuAAC Reactions
This guide addresses common issues encountered during this compound click chemistry experiments.
| Symptom | Potential Cause | Suggested Solution |
| No Reaction or Very Low Yield | Inactive Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen.[9] | - Thoroughly degas all solvents and buffers (e.g., by vacuum, sonication, or argon sparging).[9][10]- Use a fresh solution of sodium ascorbate (B8700270), as it can degrade over time.[9]- Work under an inert atmosphere (e.g., argon or nitrogen) if possible.[9] |
| Poor Reagent Quality: Degradation of the this compound linker, alkyne substrate, or reducing agent. | - Verify the purity and integrity of all reagents using analytical methods (e.g., NMR, MS).[9]- Store reagents under recommended conditions, typically cold and dry, protected from light.[7] | |
| Copper Sequestration: The biomolecule or other components in the mixture are binding to the copper, making it unavailable for catalysis.[2][11] | - Increase the concentration of the copper catalyst and ligand.[2]- Add sacrificial metals like Zn(II) or Ni(II) to occupy binding sites on the biomolecule, freeing up copper for the reaction.[2] | |
| Steric Hindrance: Bulky groups near the azide or alkyne are preventing the reaction.[8] | - Increase the reaction temperature (e.g., to 40-60 °C) or prolong the reaction time.[12][13]- Consider using a PEG linker with a longer chain to increase the distance between the reactive group and the bulky molecule. | |
| Presence of Side Products | Oxidative Homocoupling (Glaser Coupling): The alkyne reacts with itself to form a diyne byproduct.[12] | - Increase the concentration of the reducing agent (sodium ascorbate).[12]- Ensure the reaction is sufficiently deoxygenated, as this is an oxygen-dependent side reaction.[12] |
| Biomolecule Degradation: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive biomolecules (e.g., oxidize histidine or cysteine residues).[4][14] | - Use a copper-chelating ligand like THPTA, which protects biomolecules from damage and accelerates the desired reaction. A 5:1 ligand-to-copper ratio is recommended.[2][14][15]- Add aminoguanidine (B1677879) to the reaction, which can scavenge reactive byproducts of ascorbate oxidation.[2][14] | |
| Reaction Mixture Precipitates | Poor Reagent Solubility: One or more reactants are not fully dissolved in the chosen solvent system. | - Add a water-miscible organic co-solvent such as DMSO, DMF, or t-BuOH (up to 10-20% v/v) to improve solubility.[2][9][16]- Ensure the pH of the buffer is appropriate for the solubility of your biomolecule. |
| Insoluble Copper Complexes: The copper catalyst forms insoluble complexes, particularly with certain buffers or at high concentrations. | - Avoid using Tris buffer, as it is an inhibitory ligand for copper.[2][14][15] Phosphate or HEPES buffers are recommended.[14][15]- Avoid using CuI as a copper source, as iodide ions can promote the formation of unproductive aggregates.[2] | |
| Difficulty with Product Purification | Residual Copper Catalyst: Copper ions remain bound to the final product, which can be toxic or interfere with downstream applications.[17] | - During work-up, wash with a solution containing a copper chelator like EDTA.- Use a specialized copper-scavenging resin.[6]- For biomolecules, use size-exclusion chromatography or dialysis to separate the large conjugate from small molecules like the catalyst.[12] |
| Co-elution of Product and Starting Material: The product and unreacted starting materials have similar chromatographic properties. | - Optimize the stoichiometry to drive the reaction to completion, often by using a slight excess (1.1-1.5x) of the less valuable component.[9]- Use a high-resolution purification method like preparative HPLC and optimize the gradient to improve separation.[6] |
Experimental Protocols & Data
Key Reaction Components
Successful CuAAC reactions depend on the careful selection of catalysts, ligands, and solvents.
Table 1: Recommended Starting Conditions for Aqueous CuAAC
| Component | Recommended Concentration | Notes |
|---|---|---|
| Alkyne-Molecule | 10 µM - 1 mM | The limiting reagent.[11][15] |
| This compound | 1.2 - 2 equivalents (relative to alkyne) | A slight excess can help drive the reaction to completion.[9][11] |
| CuSO₄ | 50 - 250 µM | Maximal activity is often observed around 250 µM.[2] Below 50 µM, the reaction can be very slow.[2] |
| Ligand (e.g., THPTA) | 5 equivalents (relative to CuSO₄) | Protects biomolecules and accelerates the reaction.[2][14] |
| Sodium Ascorbate | 5 mM | Should be prepared fresh. Added last to initiate the reaction.[14][15] |
| Buffer | 0.1 M Phosphate or HEPES (pH 7.0-7.5) | Avoid Tris buffer.[14][15][18] |
| Co-solvent (optional) | 5-10% DMSO or DMF | Use if solubility of the alkyne or azide is low in aqueous buffer.[2] |
Diagrams: Workflows and Logic
Caption: General experimental workflow for a CuAAC reaction.
Caption: Decision tree for troubleshooting low-yield CuAAC reactions.
Protocol: General Procedure for Bioconjugation
This protocol describes a general method for conjugating an this compound linker to an alkyne-modified protein in an aqueous buffer.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock in water)
-
THPTA ligand solution (e.g., 50 mM stock in water)
-
Sodium Ascorbate solution (100 mM stock in water, prepare fresh )
-
Aminoguanidine solution (100 mM stock in water, optional)
-
Buffer: 0.1 M Phosphate or HEPES, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer to achieve the desired final reaction concentration (e.g., 25 µM protein).[2]
-
Add the this compound reagent to the tube. The amount should be in slight molar excess (e.g., 2-fold) to the number of alkyne groups on the protein.[11]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is recommended.[2][11] For a final reaction concentration of 100 µM CuSO₄, you would use 500 µM THPTA.[15]
-
Add the catalyst premix to the protein/azide solution and mix gently by pipetting.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to prevent side reactions with protein residues.[2][14]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[2][11]
-
Close the tube to minimize oxygen exposure and incubate the reaction. Incubation for 1-2 hours at room temperature is typically sufficient.[2][11] The tube can be placed on a slow rotator.[2]
-
After incubation, the product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (desalting column), dialysis, or preparative HPLC.[6][12]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
how to prevent aggregation during protein PEGylation with Azido-PEG1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to prevent protein aggregation during PEGylation with Azido-PEG1 reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the protein's stability and the reaction chemistry.[1][2] Key causes include:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[1][2] Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[1][3]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can lead to aggregation.[1][4]
-
Inappropriate Molar Ratio: An excessive molar ratio of the PEG reagent to the protein can lead to over-PEGylation or non-specific modifications, altering the protein's surface properties and promoting aggregation.[2]
-
Reaction Chemistry: The specific chemistry used for PEGylation can influence aggregation. For instance, amine-reactive PEGylation (e.g., using an NHS ester) targets lysine (B10760008) residues. Modifying these charged residues can alter the protein's isoelectric point (pI) and surface charge, potentially reducing electrostatic repulsion between molecules.[2][4]
-
Conformational Changes: The covalent attachment of PEG chains can induce slight conformational changes in the protein structure, which may expose aggregation-prone regions.[2][5]
Q2: My protein precipitated immediately after adding the this compound reagent. What is the most likely cause?
Sudden precipitation upon adding the PEG reagent is often due to a rapid change in the solution's properties or an incorrect buffer choice.
-
Solvent Shock: this compound reagents are frequently dissolved in an organic solvent like DMSO or DMF.[6][7][8] Adding a large volume of this organic solvent to the aqueous protein solution can cause a "solvent shock," leading to protein denaturation and immediate precipitation. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[6][7]
-
Incorrect Buffer pH: If the reaction buffer pH is near the protein's isoelectric point (pI), the protein's net charge will be close to zero, minimizing electrostatic repulsion and making it highly susceptible to aggregation.[4]
-
Amine-Containing Buffers: If you are using an amine-reactive this compound (e.g., this compound-NHS), buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the PEG reagent, reducing conjugation efficiency and potentially contributing to side reactions.[6][7]
Q3: How do I choose the optimal buffer and reaction conditions to prevent aggregation?
Optimizing reaction conditions is critical for successful PEGylation. This involves screening several parameters to find the ideal balance between conjugation efficiency and protein stability.
dot
Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.
Table 1: Recommended Starting Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Balances reactivity of primary amines with protein stability. Avoid the protein's pI.[6][9] |
| Buffer System | Phosphate, HEPES | Use non-amine containing buffers to avoid competition with the NHS-ester reaction.[6][7] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow the reaction but can enhance protein stability.[2][10] |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations reduce the chance of intermolecular aggregation.[1][2][4] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | This is a starting point; the optimal ratio must be determined experimentally.[2][6][7] |
| Reaction Time | 30 min - 2 hours | Varies with temperature and protein reactivity. Monitor progress to avoid over-modification.[6][7] |
Q4: Can stabilizing additives or excipients help prevent aggregation?
Yes, certain additives can significantly enhance protein stability during the conjugation reaction.[1][2]
Table 2: Common Stabilizing Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress non-specific protein-protein interactions and increase solubility.[1][11] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) / up to 20% (v/v) | Act as protein stabilizers through preferential exclusion, maintaining the hydration shell.[1] |
| Non-ionic Surfactants | Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Reduce surface tension and prevent aggregation at interfaces (air-water, vial surface).[1][4] |
Q5: How can I detect and monitor protein aggregation during my experiment?
Several techniques can be used to detect aggregation, ranging from simple visual checks to more sophisticated methods.[12][13]
-
Visual Inspection: Look for cloudiness, turbidity, or visible precipitates in the reaction tube.
-
UV-Vis Spectrophotometry: Measure the absorbance at 340-350 nm.[12] An increase in absorbance indicates light scattering from soluble aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution, providing sensitive detection of aggregates.
-
Size Exclusion Chromatography (SEC): An essential analytical tool that separates molecules by size.[12] Aggregates will appear as earlier-eluting peaks compared to the monomeric protein conjugate.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound-NHS Ester
This protocol provides a starting point for the conjugation of an this compound-NHS ester to a protein's primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
This compound-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., SEC column).
dot
Caption: Amine-reactive PEGylation of a protein with an Azido-PEG-NHS ester.
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[8][10] If necessary, perform a buffer exchange.
-
PEG Reagent Preparation: Allow the vial of this compound-NHS to warm to room temperature before opening to prevent moisture condensation.[6][8] Immediately before use, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 100 mM).[6][7]
-
Conjugation: Slowly add the calculated volume of the this compound-NHS stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of PEG to protein.[8][10]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][7] The optimal time may vary.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Immediately purify the PEGylated protein from excess reagent and byproducts using size exclusion chromatography (SEC) or another suitable method.
Protocol 2: Rapid Assessment of Aggregation by UV-Vis Spectroscopy
This method provides a quick way to check for the formation of soluble aggregates.
-
Measure the baseline absorbance spectrum (250-450 nm) of your protein solution before adding the PEG reagent.
-
After the PEGylation reaction, take another absorbance scan of the reaction mixture.
-
An increase in absorbance at wavelengths between 340 nm and 400 nm is indicative of light scattering caused by aggregate formation.[12]
-
Calculate an Aggregation Index (AI) for a quantitative comparison: AI = A₃₄₀ / (A₂₈₀ - A₃₄₀). A significant increase in the AI post-reaction suggests aggregation.
dot
Caption: Interplay of factors leading to protein aggregation versus a stable conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. approcess.com [approcess.com]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with Azido-PEG1 and how to avoid them
Welcome to the technical support center for Azido-PEG1 and its applications in bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common side reactions with this compound and strategies to avoid them.
Frequently Asked Questions (FAQs)
Q1: What are the most common conjugation reactions used with this compound?
A1: The three most common bioorthogonal reactions used to conjugate this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145). Its biocompatibility makes it ideal for in vivo applications.[1]
-
Staudinger Ligation: A reaction between an azide and a phosphine (B1218219), forming a stable amide bond. This reaction is highly specific and bioorthogonal.[2]
Q2: I'm seeing low yield in my CuAAC reaction. What are the possible causes and solutions?
A2: Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. To mitigate this, ensure your reaction is deoxygenated and use a fresh solution of a reducing agent like sodium ascorbate (B8700270). Another possibility is the poor solubility of your substrates; adding a co-solvent such as DMSO or DMF can improve this. Finally, certain buffers containing primary amines (e.g., Tris) can interfere with the copper catalyst and should be avoided.
Q3: My biomolecule is degrading during my CuAAC reaction. How can I prevent this?
A3: Biomolecule degradation during CuAAC is often caused by the generation of reactive oxygen species (ROS) catalyzed by the copper. To prevent this, the use of a copper-chelating ligand like THPTA or TBTA is highly recommended. These ligands stabilize the Cu(I) catalyst, reducing its propensity to generate ROS and also accelerating the desired cycloaddition reaction.
Q4: I'm observing non-specific labeling in my SPAAC reaction. What is the likely cause?
A4: A known side reaction in SPAAC is the reaction of some strained cyclooctynes, particularly those with higher ring strain, with thiol groups present in cysteine residues of proteins. To avoid this off-target labeling, you can pre-treat your protein with a thiol-blocking agent like iodoacetamide (B48618) before performing the SPAAC reaction.
Q5: My Staudinger ligation is resulting in a significant amount of amine byproduct instead of the desired amide. What is happening?
A5: The formation of an amine byproduct indicates that the Staudinger reduction is occurring instead of the desired ligation. This happens when the intermediate aza-ylide is hydrolyzed by water before it can be trapped by the electrophile on the phosphine reagent. To favor the ligation pathway, ensure you are using a phosphine reagent specifically designed for Staudinger ligation (containing an ortho-ester or thioester trap) and optimize the reaction conditions, such as solvent polarity. Less polar solvents can sometimes favor the intramolecular trapping reaction.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Oxidation of Cu(I) catalyst. | 1. Degas all solutions thoroughly before use by bubbling with an inert gas (e.g., argon or nitrogen). 2. Use a freshly prepared solution of sodium ascorbate. 3. Increase the concentration of the reducing agent. |
| Poor substrate solubility. | 1. Add a co-solvent such as DMSO, DMF, or t-BuOH (up to 10% v/v) to improve solubility. | |
| Incompatible buffer components. | 1. Avoid buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA) that can interfere with the copper catalyst. Phosphate-buffered saline (PBS) is a common choice. | |
| Degradation of biomolecules | Generation of reactive oxygen species (ROS). | 1. Use a copper-chelating ligand such as THPTA or TBTA in a 1:5 to 1:2 molar ratio with the copper sulfate. 2. Minimize reaction time by optimizing catalyst and reactant concentrations. |
| Formation of alkyne homodimers (Glaser coupling) | Presence of oxygen and excess Cu(I). | 1. Thoroughly degas the reaction mixture. 2. Use a stabilizing ligand to prevent side reactions. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Slow reaction rate | Low reactivity of the specific cyclooctyne and azide pair. | 1. Increase the concentration of the reactants. 2. Increase the reaction temperature (if compatible with your biomolecule). 3. Consider using a more reactive cyclooctyne derivative (e.g., BCN or DIBAC). |
| Unfavorable reaction buffer. | 1. Optimize the buffer and pH. Some studies suggest that HEPES buffer and higher pH can increase reaction rates.[3] | |
| Non-specific labeling of proteins | Reaction of the strained alkyne with thiols (cysteine residues). | 1. Pre-treat the protein with a thiol-blocking agent like iodoacetamide (IAM) before adding the cyclooctyne reagent.[4] |
| Poor aqueous solubility of cyclooctyne | Hydrophobic nature of many cyclooctyne reagents. | 1. Use a sulfonated or PEGylated cyclooctyne derivative to improve water solubility. |
Staudinger Ligation
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of amine byproduct (Staudinger Reduction) | Hydrolysis of the aza-ylide intermediate. | 1. Ensure you are using a phosphine reagent with an appropriately positioned electrophilic trap (e.g., ortho-ester or thioester). 2. Optimize the solvent system. In some cases, less polar solvents can favor the intramolecular reaction over hydrolysis. |
| Formation of phosphonamide byproduct (aza-Wittig reaction) | A competing side reaction, particularly with non-glycyl azides. | 1. Use a phosphine reagent with increased electron density on the phosphorus atom. 2. Use a less polar solvent like toluene (B28343) or dioxane.[4] |
| Slow reaction rate | Steric hindrance around the azide or phosphine. | 1. Increase the concentration of reactants. 2. Increase the reaction temperature. |
Quantitative Data Summary
The choice of conjugation chemistry can significantly impact the reaction kinetics and overall yield. The following table provides a comparative overview of typical second-order rate constants for each reaction type.
| Reaction Type | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Azide + Terminal Alkyne | 1 - 100 | Rate is highly dependent on the ligand used.[5] |
| SPAAC | Azide + Strained Cyclooctyne | 0.1 - 1.0 | Rate varies significantly with the type of cyclooctyne (e.g., BCN, DBCO).[5] |
| Staudinger Ligation | Azide + Phosphine | 0.001 - 0.2 | Generally slower than click chemistry reactions.[5] |
Note: These values are approximate and can vary based on specific substrates, solvents, and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound to Minimize Oxidative Damage
This protocol is designed to minimize oxidative damage to sensitive biomolecules during a CuAAC reaction.
Materials:
-
This compound functionalized molecule
-
Alkyne-functionalized biomolecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4, deoxygenated)
-
Deionized water (deoxygenated)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the this compound reagent in the desired molar ratio in the deoxygenated reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for 2-3 minutes to allow for complex formation.
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature, protected from light, for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound while Avoiding Thiol Reactivity
This protocol includes a pre-treatment step to block free thiols, preventing non-specific labeling.
Materials:
-
This compound functionalized molecule
-
Cyclooctyne-functionalized biomolecule containing cysteine residues
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in reaction buffer)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Thiol Blocking (Optional): If your biomolecule contains free cysteine residues, dissolve it in the reaction buffer and add the IAM stock solution to a final concentration of 10 mM. Incubate for 30 minutes at room temperature in the dark. Quench the reaction by adding a small amount of DTT or β-mercaptoethanol, followed by buffer exchange to remove these reducing agents.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the (thiol-blocked) biomolecule and the this compound reagent in the desired molar ratio in the reaction buffer.
-
Initiate the Reaction: Add the cyclooctyne-functionalized reagent to the reaction mixture.
-
Incubation: Gently mix and incubate the reaction at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography.
Protocol 3: Staudinger Ligation with this compound to Maximize Amide Formation
This protocol is optimized to favor the desired ligation product over the amine reduction byproduct.
Materials:
-
This compound functionalized molecule
-
Phosphine-thioester or phosphine-ester reagent
-
Anhydrous, aprotic solvent (e.g., THF, Dioxane, or a mixture with water)
Procedure:
-
Prepare the Reaction Mixture: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound reagent and the phosphine reagent in the chosen solvent. The use of a less polar solvent can sometimes favor the intramolecular cyclization.
-
Incubation: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by LC-MS or TLC.
-
Hydrolysis: Upon completion of the initial reaction, add water to hydrolyze the intermediate and form the final amide bond.
-
Purification: Purify the conjugate using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC) to separate the desired product from the phosphine oxide byproduct and any unreacted starting materials.
Analytical Methods for Detecting Side Products
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
CuAAC: Look for the mass of your biomolecule plus the mass of the this compound and alkyne (minus the mass of N₂). Side products like alkyne homodimers will have a mass corresponding to twice the alkyne mass. Oxidative damage to amino acid residues can be detected as mass additions of +16 Da (oxidation) or other modifications.
-
SPAAC: The desired product will have a mass corresponding to the sum of the biomolecule and the this compound-cyclooctyne adduct. Thiol-yne side products will show a mass addition corresponding to the cyclooctyne on cysteine-containing peptides.
-
Staudinger Ligation: The desired amide product will have a specific mass. The amine byproduct (from Staudinger reduction) will have a mass corresponding to the azide-containing molecule where the N₃ group is replaced by an NH₂ group. The phosphonamide byproduct from the aza-Wittig reaction will also have a distinct mass.[3]
2. Thin-Layer Chromatography (TLC):
-
General Monitoring: TLC can be used to monitor the consumption of starting materials and the formation of new products.
-
Staining for Side Products:
-
Ninhydrin Stain: Can be used to visualize the amine byproduct of the Staudinger reduction, which will appear as a colored spot (typically purple or yellow).
-
Potassium Permanganate Stain: Phosphine reagents are readily oxidized and will show up as yellow spots on a purple background. The phosphine oxide byproduct of the Staudinger ligation is more polar than the starting phosphine and will have a lower Rf value.[6][7]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Can be used to characterize the final purified conjugate and identify the structure of any isolated side products. For the Staudinger ligation, the formation of the amine byproduct can be confirmed by the appearance of characteristic signals for the -NH₂ group in the ¹H NMR spectrum. The phosphonamide byproduct will also have unique NMR signals.[3]
-
³¹P NMR: This is particularly useful for monitoring the Staudinger ligation, as the starting phosphine, the intermediate phosphazide, and the final phosphine oxide byproduct all have distinct chemical shifts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. raineslab.com [raineslab.com]
- 3. raineslab.com [raineslab.com]
- 4. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Azido-PEG1 Labeling of Biomolecules
Welcome to the technical support center for Azido-PEG1 labeling of biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
This compound is a chemical tool used in bioconjugation, which is the process of linking two molecules where at least one is a biomolecule.[1] It contains an azide (B81097) group (-N3) at one end of a short polyethylene (B3416737) glycol (PEG) spacer. This azide group serves as a "handle" for a highly specific and efficient type of reaction known as "click chemistry".[1][2][3] This allows for the precise attachment of the this compound linker to another molecule containing a complementary reactive group, most commonly an alkyne.
Q2: What are the main applications of this compound labeling?
This compound labeling is a versatile technique used in various applications, including:
-
Protein and Peptide Modification: Attaching PEG chains (PEGylation) to proteins or peptides can improve their solubility, stability, and pharmacokinetic properties.[4][5]
-
Antibody-Drug Conjugates (ADCs): Click chemistry is utilized to link cytotoxic drugs to antibodies for targeted cancer therapy.[]
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking purposes in living cells.[7][8]
-
Surface Functionalization: Modifying the surfaces of materials or nanoparticles with biomolecules.
Q3: What are the different types of "click chemistry" reactions used with this compound?
There are two primary types of azide-alkyne cycloaddition reactions used for this compound labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that uses a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[3][9][10] While very effective, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[3][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts readily with an azide without the need for a toxic catalyst.[3][12][13][14] This makes SPAAC ideal for labeling biomolecules in living systems.[3][12][13][15]
Q4: How should I store my this compound reagent?
To maintain its stability, this compound and other azide-PEG derivatives should be stored at -20°C in a dry environment.[15] It is also important to protect the reagent from repeated freeze-thaw cycles.[15] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[2][16]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments and provides potential solutions.
Low Labeling Efficiency or Low Yield
Problem: The final yield of the labeled biomolecule is lower than expected.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For CuAAC, the reaction is often performed at room temperature for 1-4 hours. For SPAAC, reactions can be slower and may require longer incubation times or higher temperatures. | The kinetics of click chemistry reactions are influenced by these parameters.[13] |
| Incorrect Stoichiometry | Empirically determine the optimal molar ratio of this compound to the biomolecule. A common starting point is a molar excess of the this compound linker. | An inappropriate ratio of azide to alkyne can lead to incomplete consumption of the limiting reagent.[13] |
| Reagent Instability/Degradation | Ensure this compound and the alkyne-containing molecule are stored correctly and are not degraded. Prepare fresh solutions of reagents, especially the copper catalyst and reducing agent for CuAAC. | Strained cyclooctynes used in SPAAC can be unstable under certain conditions.[13] The NHS-ester moiety in some azide-PEG linkers is prone to hydrolysis.[17] |
| Steric Hindrance | If the azide or alkyne group is located in a sterically hindered position on the biomolecule, the reaction rate can be reduced. Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group. | Bulky molecules near the reactive sites can physically block the reaction.[13] |
| Solubility Issues | Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates. Ensure all components are fully dissolved in a compatible solvent system. The PEG component of this compound generally improves water solubility. | Solubility issues can significantly impact reaction kinetics.[13] |
| Presence of Competing Reagents | Buffers containing primary amines (e.g., Tris or glycine) will compete with the intended reaction when using NHS-ester activated Azido-PEG reagents. Use amine-free buffers such as PBS. | Amine-containing buffers will react with NHS esters.[17][18] Sodium azide, often used as a preservative, can react with and quench cyclooctynes in SPAAC reactions.[13] |
| Inefficient Catalyst (CuAAC) | For CuAAC, ensure the copper is in the correct +1 oxidation state. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270). The use of a copper-coordinating ligand, such as THPTA, can improve catalyst stability and reaction efficiency. | Ascorbate is used to maintain the cuprous oxidation state required for catalysis.[9] Ligands can accelerate the reaction and protect biomolecules from oxidation.[9] |
Non-Specific Labeling or Side Reactions
Problem: The this compound linker is attaching to unintended sites on the biomolecule, or unexpected side products are forming.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| Off-Target Reactions of Cyclooctynes (SPAAC) | Some strained cyclooctynes, like DBCO, can react with cysteine residues in proteins. If your protein has accessible cysteines, consider using a different cyclooctyne or protecting the cysteine residues. | DBCO has been shown to react with cysteine residues.[13] |
| Side Reactions of the Copper Catalyst (CuAAC) | The copper catalyst in CuAAC can generate reactive oxygen species (ROS) that may damage the biomolecule. The inclusion of a copper-coordinating ligand can help mitigate this. | The convenient conditions for CuAAC can produce reactive oxygen species.[9] |
| Glaser Coupling (CuAAC) | A common side reaction in CuAAC is the homocoupling of terminal alkynes (Glaser coupling). This can be minimized by using a copper-coordinating ligand and carefully controlling the reaction conditions. | Glaser coupling has been observed as a side reaction in CuAAC.[19] |
Protein Aggregation or Loss of Activity
Problem: The biomolecule precipitates during or after the labeling reaction, or its biological activity is compromised.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| High Degree of Labeling | Attaching too many PEG chains can alter the protein's properties and lead to aggregation. Reduce the molar ratio of the this compound reagent to the protein to decrease the degree of labeling. | Over-labeling can lead to changes in protein solubility.[20][21] |
| Labeling at or Near the Active Site | If the labeling occurs at a site critical for the biomolecule's function, its activity may be reduced. If possible, use site-specific labeling techniques to direct the conjugation to a region away from the active site. | Modifying residues near an antibody's antigen-binding site can alter its function.[21] |
| Harsh Reaction Conditions | High temperatures or extreme pH values can lead to protein denaturation. Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range. | Maintaining mild reaction conditions is crucial to prevent protein denaturation.[4][20] |
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein with this compound-alkyne
This protocol provides a general starting point for a copper-catalyzed azide-alkyne cycloaddition reaction. Optimization will be required for specific biomolecules and applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized PEG1
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-coordinating ligand (optional but recommended): THPTA stock solution (e.g., 50 mM in water)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized PEG1 at the desired molar ratio. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA solutions. A typical ratio is 1:5 (CuSO4:THPTA).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-alkyne mixture, followed immediately by the CuSO4/ligand premix.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The tube can be placed on a slow rotator.
-
Purification: Remove excess reagents and byproducts to obtain the purified labeled protein. This can be achieved through dialysis against a suitable buffer or by using size-exclusion chromatography.
Visualizing Experimental Workflows
Workflow for this compound Labeling via Click Chemistry
Caption: General workflow for this compound bioconjugation via click chemistry.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A logical guide to troubleshooting low labeling efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Purification of Azido-PEG1 Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Azido-PEG1 from a conjugation mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying a biomolecule after conjugation with this compound?
The main challenge lies in the heterogeneity of the reaction mixture, which typically contains:
-
The desired PEGylated biomolecule (conjugate).
-
Unreacted this compound.
-
The original, unconjugated biomolecule.
-
Potentially multi-PEGylated species (biomolecules with more than one PEG chain attached).[1][]
-
Hydrolysis products of the reactive groups.
Separating these components can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for purification.[1]
Q2: What are the most common methods for removing unreacted this compound?
The most widely used techniques leverage the size difference between the larger PEGylated conjugate and the smaller, unreacted this compound. These methods include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their hydrodynamic radius (size). The larger conjugate elutes earlier than the smaller, unreacted this compound.[1][]
-
Dialysis/Ultrafiltration: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the larger conjugate while allowing the smaller, unreacted this compound to diffuse out into a surrounding buffer.[3][4]
Q3: How do I choose between Size Exclusion Chromatography and Dialysis?
The choice depends on several factors, including your sample volume, desired purity, processing time, and available equipment.
-
Choose SEC for: Higher resolution, faster processing for small to medium sample volumes, and when you need to separate the conjugate from both unreacted PEG and unconjugated protein in a single step.[4][5]
-
Choose Dialysis for: Larger sample volumes, situations where cost is a major consideration, and when a simple removal of small molecules is sufficient.[3][4][5] It is generally a slower process.[5]
Q4: Can other chromatography methods be used?
Yes, other methods can be used, often as a secondary "polishing" step:
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. The attachment of a neutral PEG chain can "shield" the charges on the biomolecule's surface, altering its interaction with the IEX resin.[1][] This can be effective for separating PEGylated species from the unconjugated protein but is less effective at removing unreacted this compound.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates based on hydrophobicity. PEG can have hydrophobic characteristics and may interact with HIC media, allowing for the separation of PEGylated and non-PEGylated molecules.[]
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration |
| Principle | Separation based on hydrodynamic radius (size).[1][] | Diffusion across a semi-permeable membrane based on molecular weight cutoff (MWCO).[3][4] |
| Typical Protein Recovery | > 90% | > 90% |
| Processing Time | Fast (minutes to a few hours).[5] | Slow (several hours to overnight).[5] |
| Sample Volume | Small to medium (µL to mL). | Wide range, particularly suitable for large volumes (mL to L).[4][6] |
| Resolution | High; can separate conjugate from unreacted protein and PEG.[1][7] | Low; primarily removes small molecules.[3] |
| Cost | Higher (requires chromatography system and columns). | Lower (requires membranes and basic lab equipment).[] |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of conjugate and unreacted this compound | Inappropriate column choice (pore size). | Select a column with a fractionation range suitable for the size of your conjugate and the unreacted PEG. |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[1] | |
| Low recovery of the PEGylated conjugate | Non-specific binding to the column matrix. | Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. Consider a different column matrix. |
| Protein precipitation on the column. | Ensure the mobile phase buffer is optimal for your protein's solubility. Decrease the sample concentration. | |
| Distorted or broad peaks | Unwanted interactions with the stationary phase. | Modify the mobile phase (e.g., adjust pH, ionic strength).[1] |
| Heterogeneity of the attached PEG. | The inherent polydispersity of PEG can lead to peak broadening. This is an intrinsic property of the reagent. |
Dialysis / Ultrafiltration
| Problem | Potential Cause | Suggested Solution |
| Low removal efficiency of unreacted this compound | Insufficient dialysis time or buffer volume. | Increase the dialysis time and perform at least three buffer changes with a buffer volume at least 200-500 times the sample volume.[8][9] |
| Incorrect MWCO of the membrane. | Choose a membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow the unreacted this compound to pass through. A general rule is to select an MWCO that is 1/3 to 1/5 the molecular weight of the molecule to be retained.[10] | |
| Sample volume increased significantly | Osmotic pressure differences. | Ensure the osmolarity of the dialysis buffer is similar to that of your sample, unless concentration is desired. |
| Protein precipitation in the dialysis bag/device | The buffer is not optimal for protein stability (e.g., low ionic strength, pH close to the protein's isoelectric point). | Use a buffer that maintains the solubility of your protein. Ensure adequate salt concentration (e.g., 150 mM NaCl).[11] |
| Low protein recovery | Non-specific binding to the dialysis membrane. | Consider using a low-protein-binding membrane (e.g., regenerated cellulose). Pre-blocking the membrane with a generic protein like BSA may help in some cases.[10] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for the separation of a PEGylated protein from unreacted this compound and the unconjugated protein.
Materials:
-
SEC column with an appropriate fractionation range.
-
HPLC or FPLC chromatography system.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
0.22 µm or 0.45 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation:
-
If the reaction mixture contains particulates, clarify it by centrifugation at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to prevent clogging the column.
-
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated conjugate will elute first, followed by the unconjugated protein, and finally the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is designed for removing small molecules like unreacted this compound from a much larger biomolecule conjugate.
Materials:
-
Dialysis tubing or cassette with a suitable Molecular Weight Cut-Off (MWCO).
-
Dialysis Buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume.[8][9]
-
A large beaker.
-
Stir plate and stir bar.
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with deionized water to remove any preservatives.
-
Sample Loading: Load the conjugation mixture into the dialysis tubing/cassette, leaving some headspace to allow for potential volume changes.
-
Dialysis (First Buffer Exchange):
-
Subsequent Buffer Exchanges:
-
Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Visualizations
Caption: Workflow for the purification of this compound conjugates using Size Exclusion Chromatography (SEC).
Caption: Workflow for the removal of unreacted this compound using Dialysis.
References
- 1. benchchem.com [benchchem.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Azido-PEG1 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the characterization of Azido-PEG1 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing this compound conjugates?
A1: The primary challenges stem from the properties of the polyethylene (B3416737) glycol (PEG) chain and the azide (B81097) functional group. Key difficulties include:
-
Heterogeneity of PEG: Polydispersity of the PEG chain can lead to broad peaks in chromatography and complex mass spectra, making it difficult to resolve and identify specific conjugate species.[1]
-
NMR Spectral Interpretation: In ¹H NMR, the methylene (B1212753) protons adjacent to the azide group can be obscured by the large signal from the repeating ethylene (B1197577) glycol units. A common mistake is to misinterpret the ¹³C-¹H satellite peaks of the PEG backbone as terminal group signals, leading to incorrect quantification of functionalization.[2][3]
-
Reaction-Related Impurities: Incomplete reactions or side reactions during conjugation (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC) can result in a mixture of unreacted starting materials, homodimers from oxidative coupling, and the desired conjugate.[4][5]
-
Stability Issues: The azide group can be sensitive to certain conditions, such as the presence of reducing agents (e.g., DTT, TCEP) which can convert it to an amine.[1][6] Other functional groups on the conjugate may also be susceptible to hydrolysis, particularly at non-neutral pH.[6]
Q2: My "click" chemistry reaction (CuAAC) is not going to completion. How can I troubleshoot this?
A2: Incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common issue. Here are several factors to investigate:
-
Copper (I) Oxidation: The active catalyst is Cu(I). If your reaction is exposed to oxygen, Cu(I) can be oxidized to the inactive Cu(II) state. Ensure your reaction is deoxygenated, and always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to regenerate Cu(I).[5]
-
Ligand Issues: A copper-stabilizing ligand (e.g., TBTA) is often crucial, especially with biological samples, to prevent copper precipitation and protect the biomolecule. Ensure the ligand is soluble in your reaction solvent.
-
Reagent Quality and Stoichiometry: Verify the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst. A molar excess of one of the reactants (often the smaller molecule) is typically used to drive the reaction to completion.
-
pH: The reaction is efficient over a broad pH range (4-12), but optimal performance is often seen around neutral pH.[7] Strongly acidic conditions should be avoided.[6]
Q3: Why do I see peak tailing in the HPLC analysis of my this compound conjugate?
A3: Peak tailing in HPLC is common for PEGylated compounds and can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based C18 columns can interact with basic functional groups on the analyte, causing tailing.[8] This is especially problematic for conjugates containing basic moieties like amines.
-
Insufficient Buffer Concentration: The mobile phase buffer may not have sufficient capacity to maintain a constant ionization state for the analyte, leading to mixed interaction modes.[9]
-
Column Contamination or Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape for all analytes.[9]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.
Q4: How can I confirm that the azide group has been consumed during the conjugation reaction?
A4: The most direct method is Fourier-Transform Infrared (FTIR) Spectroscopy. The azide group has a strong, characteristic antisymmetric stretching vibration that appears in a relatively clear region of the spectrum, around 2100 cm⁻¹ .[10][11] Successful conjugation is confirmed by the disappearance or significant reduction of this peak in the purified product compared to the this compound starting material.[12][13]
Troubleshooting Guides
Guide 1: NMR Characterization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incorrect calculation of conjugation efficiency from ¹H NMR. | Misassignment of the methylene protons next to the azide. The signal is often small and close to the large PEG backbone signal. | Integrate the newly formed triazole proton signal (post-click reaction) as it appears in a clearer region of the spectrum.[14] |
| Erroneous integration of ¹³C-¹H satellite peaks of the PEG backbone as end-group signals. These peaks flank the main PEG signal (~3.6 ppm) and their integration increases with PEG molecular weight.[2] | 1. Identify the satellite peaks by confirming they are positioned symmetrically around the main PEG signal.2. Use these satellite peaks as an internal reference for quantification, as their integration relative to the main peak is constant (1.1%).[2]3. Alternatively, run a ¹³C-decoupled ¹H NMR experiment, which will cause the satellite peaks to disappear, simplifying the spectrum.[3] | |
| Broad, poorly resolved peaks. | The conjugate is a large molecule with slow tumbling, leading to shorter relaxation times. | 1. Increase the experiment temperature to improve tumbling and sharpen signals.2. Use a higher field strength spectrometer for better signal dispersion. |
Guide 2: HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with column silanols.[8] | 1. Add a mobile phase modifier like trifluoroacetic acid (TFA) (0.05-0.1%) to suppress silanol activity.2. Use a column with high-purity silica (B1680970) or end-capping. |
| Mobile phase pH is close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[15] | Whenever possible, dissolve the sample in the initial mobile phase. |
| Column overload.[15] | Reduce the injection volume or sample concentration. | |
| Split Peaks | Partially blocked column inlet frit. | 1. Reverse and flush the column (if permitted by the manufacturer).[9]2. Install a guard column or in-line filter to protect the analytical column. |
| Co-elution of closely related species. | Optimize the gradient, mobile phase composition, or try a different column chemistry to improve resolution. | |
| Ghost Peaks | Contamination in the mobile phase or carryover from a previous injection.[15] | 1. Use fresh, high-purity solvents and additives.2. Run blank injections with a strong solvent to wash the injector and column. |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Azide-Alkyne Click Chemistry
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent like Sodium Ascorbate) | Not required |
| Typical Reactant Molar Excess | 5-10x of the alkyne-containing molecule | 2-5x of the cyclooctyne (B158145) reagent |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Labeling Efficiency | >95% | >90% |
| Common Solvents | Aqueous buffers (PBS), DMSO, DMF | Aqueous buffers (PBS), DMSO, DMF |
(Data compiled from sources[16])
Table 2: Key Spectroscopic Data for Characterization
| Technique | Feature | Typical Value / Observation |
| FTIR | Azide (N₃) antisymmetric stretch | ~2100 cm⁻¹[10] |
| ¹H NMR | PEG backbone (-CH₂CH₂O-) | ~3.6 ppm (broad singlet)[2] |
| ¹³C-¹H satellite peaks of PEG backbone | Flanking the main PEG signal[2] | |
| Methylene protons adjacent to azide (-CH₂-N₃) | ~3.4 ppm[17] | |
| Triazole proton (post-CuAAC) | ~7.5 - 8.5 ppm[14] | |
| Mass Spec | Mass of PEG1 unit (-OCH₂CH₂-) | 44.03 Da |
| Mass of this compound unit (HO-CH₂CH₂-N₃) | 87.08 Da[18] |
Experimental Protocols
Protocol 1: Monitoring CuAAC Reaction Progress with FTIR
-
Sample Preparation (Starting Material): Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., chloroform, DCM) or prepare it as a KBr pellet if it is a solid.[19]
-
Acquire Initial Spectrum: Record the FTIR spectrum. Identify and record the peak position and intensity of the characteristic azide peak at ~2100 cm⁻¹.[12]
-
Reaction Monitoring: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation (Aliquot): Remove the solvent under vacuum. If necessary, purify the aliquot to remove unreacted starting materials that would interfere with the analysis.
-
Acquire Reaction Spectrum: Record the FTIR spectrum of the purified product from the aliquot.
-
Data Analysis: Compare the intensity of the azide peak (~2100 cm⁻¹) to the initial spectrum. A significant decrease or complete disappearance of this peak indicates the consumption of the azide group and the progress of the reaction.[12]
Protocol 2: LC-MS Analysis for Conjugate Purity and Identity
-
Instrumentation: Use a standard HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[20][21]
-
Column: A reversed-phase C4 or C18 column suitable for protein or large molecule analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient from low %B to high %B to elute the conjugate. A typical gradient might run from 5% B to 95% B over 10-20 minutes.
-
Sample Preparation:
-
Dissolve the conjugate in Mobile Phase A or a compatible buffer to a concentration of approximately 0.5 - 1 mg/mL.
-
For antibody-drug conjugates (ADCs), deglycosylation (using PNGase F) and/or reduction (using DTT) may be performed prior to analysis to simplify the mass spectrum and facilitate DAR calculation.[20]
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a wide range appropriate for the expected mass of the conjugate (e.g., 500 - 4000 m/z).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Compare this experimental mass with the theoretical mass to confirm identity and assess purity by integrating the peak area of the desired conjugate versus impurities.[21]
-
Visualizations
Caption: General workflow for the synthesis and characterization of this compound conjugates.
Caption: Troubleshooting flowchart for incomplete CuAAC ("click") reactions.
Caption: Logic diagram for diagnosing HPLC peak shape issues.
References
- 1. precisepeg.com [precisepeg.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uhplcs.com [uhplcs.com]
- 16. TMPL - Facilities [uab.edu]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lcms.cz [lcms.cz]
- 21. enovatia.com [enovatia.com]
Technical Support Center: Alternative Catalysts for Azido-PEG1 Reactions in Sensitive Systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on alternative catalysts for Azido-PEG1 reactions, particularly in sensitive biological systems where traditional copper catalysis is not suitable. We offer troubleshooting guides and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to copper catalysts for this compound reactions in sensitive systems?
The primary alternative to copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a catalyst-free method known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][] This bioorthogonal reaction does not require a cytotoxic metal catalyst, making it ideal for applications in living cells and other sensitive biological environments.[1][4][5] The driving force for the reaction is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[2][][4]
Q2: What are the main advantages of SPAAC over traditional copper-catalyzed click chemistry (CuAAC)?
The main advantages of SPAAC include:
-
Biocompatibility: The most significant advantage is the elimination of cytotoxic copper catalysts, making it suitable for live-cell imaging and in vivo labeling without causing cellular damage.[1][6]
-
High Selectivity and Specificity: The reaction is highly selective for azides and cyclooctynes, minimizing off-target reactions within complex biological systems.[1][6]
-
Simplified Purification: There is no need to remove residual copper from the final product, simplifying downstream processing.[2]
Q3: Which cyclooctyne should I choose for my experiment?
The choice of cyclooctyne depends on the desired reaction rate and the specific experimental conditions. Highly reactive and popular cyclooctynes include:
-
Dibenzocyclooctynes (DBCO): Widely used due to their high reactivity, stability, and commercial availability with various linkers.[1]
-
Bicyclononyne (BCN): Often more reactive than DBCO in certain contexts, leading to faster reaction times.[7]
-
Difluorinated Cyclooctynes (DIFO): These possess electron-withdrawing fluorine substituents that, combined with ring strain, lead to rapid reaction kinetics.[5]
Q4: How do reaction conditions like pH, buffer, and temperature affect SPAAC reactions?
Reaction conditions can significantly impact the kinetics of SPAAC reactions.[2]
-
pH: Generally, higher pH values (around 7.5-8.5) tend to increase SPAAC reaction rates.[8][9]
-
Buffer: The choice of buffer can have a notable effect. For instance, HEPES buffer has been shown to result in higher rate constants compared to PBS.[8][10] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[8][10]
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction, but the thermal stability of the biomolecules must be considered.[7][8]
Q5: Can I use organic co-solvents in my SPAAC reaction?
Yes, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reactants. However, the presence and concentration of these solvents can impact the reaction rate.[7] It has been observed that more aqueous solvent systems can lead to faster SPAAC reactions.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Suboptimal Cyclooctyne Choice | The cyclooctyne may not be reactive enough. Consider switching to a more reactive option, such as a BCN derivative if you are using a less reactive one.[7] |
| Unfavorable Reaction Conditions | The pH, buffer, or temperature may not be optimal. Screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems (e.g., PBS vs. HEPES).[7] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, provided your biomolecules are stable.[7][8] |
| Low Reactant Concentrations | The law of mass action applies; increasing the concentration of your cyclooctyne and azide-containing molecules will lead to a faster reaction.[8] |
| Steric Hindrance | Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites.[2] Incorporating a PEG spacer between the cyclooctyne and the molecule of interest can reduce steric hindrance and improve accessibility.[8][10] |
Issue 2: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Reagent Instability | Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.[2] Ensure proper storage of reagents (typically cold and protected from light) and use them promptly after reconstitution.[2] |
| Solubility Issues | Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[2] Consider using a co-solvent like DMSO, but be mindful of its potential impact on reaction rate and biomolecule stability.[8] |
| Incorrect Stoichiometry | An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[2] |
| Failed Control Reaction | If a control reaction with small molecule reagents also fails, the problem is likely with the general reaction conditions (e.g., buffer, pH) or the integrity of your stock solutions.[2] |
Issue 3: Non-Specific Labeling or Side Reactions
| Potential Cause | Recommended Solution |
| Reaction with Cysteine Residues | DBCO reagents have been reported to exhibit some non-specific reactivity with cysteine residues.[8] |
| Presence of Sodium Azide | If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the cyclooctyne, reducing the efficiency of your intended reaction.[8] Ensure all buffers are free of sodium azide. |
| Highly Reactive Cyclooctynes | Some highly reactive cyclooctynes can self-react or trimerize upon storage or under certain experimental conditions.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data to help you optimize your SPAAC reactions.
Table 1: Comparison of Second-Order Rate Constants for Different Cyclooctynes
| Cyclooctyne | Azide Partner | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 1.22 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.85 |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 0.55 |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 |
| DBCO-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.31 |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.37 |
Data extracted from reference[10].
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine |
| HEPES | 7 | 1.22 | 0.55 |
| PBS | 7 | 0.85 | 0.32 |
| DMEM | 7.4 | 0.97 | 0.59 |
| RPMI | 7.4 | 0.77 | 0.27 |
Data extracted from reference[10].
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in a suitable azide-free buffer (e.g., HEPES or PBS) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the cyclooctyne stock solution to the biomolecule solution. A 5- to 20-fold molar excess of the cyclooctyne reagent is typically recommended.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the reactants and concentrations.
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne reagent using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.[8]
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for many DBCO compounds.[8]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. The rate of decrease in absorbance corresponds to the consumption of the DBCO reagent and the progress of the reaction.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for copper-free click chemistry.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Azido-PEG1 Conjugation
Welcome to the technical support center for optimizing the molar ratio of Azido-PEG1 to your target molecule. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal conjugation efficiency and preserve the functionality of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound-NHS ester to my target molecule (e.g., a protein)?
A successful conjugation depends on several factors, including the concentration of your target molecule and the number of available primary amines.[1] For initial experiments with a protein concentration of 1-10 mg/mL, a 20-fold molar excess of the this compound-NHS ester is a common starting point.[1] This ratio can then be optimized to achieve the desired degree of labeling, which is typically 4-6 PEG linkers per antibody molecule.[1]
Q2: How do I determine the optimal molar ratio for my specific target molecule?
The optimal molar ratio should be determined experimentally by performing a series of labeling reactions with varying molar excesses of the this compound reagent. Key factors to consider in your optimization include reaction time, temperature, pH, and the concentration of your drug or molecule.[2] It's crucial to analyze the reaction products at each ratio to determine the degree of PEGylation and to assess the impact on the biological activity of your target molecule.
Q3: What are the key chemical factors that influence the PEGylation reaction?
Several chemical factors can impact the success of your PEGylation reaction. These include:
-
pH: NHS esters react efficiently with primary amines at a pH of 7-9.[1]
-
Molar Ratio: The ratio of this compound to your target molecule directly influences the degree of conjugation.[2]
-
Concentration: More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same level of incorporation.[1]
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete reaction without degrading the target molecule.[2]
Q4: How does the choice of this compound linker affect my experiment?
This compound is a PEG-based linker used in PROTAC synthesis and other bioconjugation applications.[3][4] It contains an azide (B81097) group that can react with molecules containing alkyne, DBCO, or BCN groups through click chemistry.[3][4][5][6] The PEG component enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Suboptimal Molar Ratio: Insufficient excess of this compound. 2. Incorrect Reaction Conditions: pH, temperature, or reaction time may not be optimal.[2] 3. Interfering Substances in Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule for the NHS ester.[1] 4. Hydrolyzed NHS Ester: The NHS ester on the this compound is moisture-sensitive and can hydrolyze, rendering it inactive.[1] | 1. Increase Molar Ratio: Perform a titration experiment with increasing molar excesses of this compound (e.g., 10x, 20x, 50x). 2. Optimize Reaction Conditions: Adjust the pH to 7-9. Vary the reaction time and temperature to find the optimal balance for your molecule. 3. Buffer Exchange: Perform a buffer exchange into an amine-free buffer like PBS before the reaction.[1] 4. Use Fresh Reagent: Dissolve the this compound-NHS ester immediately before use and do not store it in solution.[1] |
| High Polydispersity (Heterogeneous Product) | 1. High Molar Ratio: A large excess of this compound can lead to multiple PEG chains attaching to a single molecule. 2. Non-specific Binding: The reaction conditions may favor modification of multiple sites on the target molecule. | 1. Decrease Molar Ratio: Reduce the molar excess of this compound to control the degree of PEGylation. 2. Optimize Reaction Conditions: Fine-tune the pH and reaction time to favor modification of the most reactive sites. |
| Loss of Biological Activity of Target Molecule | 1. PEGylation at Active Site: The PEG chain may be attached at or near the active site of the molecule, causing steric hindrance.[7][8] 2. Denaturation of Target Molecule: The reaction conditions may be too harsh, leading to denaturation. | 1. Site-Selective PEGylation: If possible, modify the target molecule to introduce a specific conjugation site away from the active region.[9] 2. Milder Reaction Conditions: Reduce the reaction temperature and time. Ensure the pH is within the stability range of your target molecule. |
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of this compound-NHS Ester to a Target Protein
This protocol outlines a general procedure for determining the optimal molar ratio for conjugating an this compound-NHS ester to a protein with available primary amine groups.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Buffer exchange columns or dialysis cassettes
Procedure:
-
Preparation of Target Molecule:
-
Ensure your target protein is in an amine-free buffer at a known concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange.[1]
-
-
Preparation of this compound-NHS Ester Stock Solution:
-
Conjugation Reaction:
-
Set up a series of reactions with varying molar excesses of this compound-NHS ester to the target protein. See the table below for an example.
-
Add the calculated volume of the this compound-NHS ester stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess, unreacted this compound reagent and byproducts by dialysis or using a desalting column.[1]
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.[10][11][12]
-
Perform a functional assay to assess the biological activity of the PEGylated molecule.
-
Table 1: Example of Molar Ratio Titration
| Reaction | Target Protein (nmol) | This compound-NHS (nmol) | Molar Excess (PEG:Protein) |
| 1 | 10 | 100 | 10:1 |
| 2 | 10 | 200 | 20:1 |
| 3 | 10 | 500 | 50:1 |
| 4 | 10 | 1000 | 100:1 |
| Control | 10 | 0 | 0:1 |
Visualizations
Caption: Experimental workflow for optimizing this compound conjugation.
Caption: Reaction of this compound-NHS with a primary amine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Related Technical Key Points for PEGylation | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
purification strategies to separate labeled from unlabeled proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for separating labeled from unlabeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying labeled proteins?
A1: The most common strategies for purifying labeled proteins are chromatography-based methods that separate molecules based on specific characteristics. These include:
-
Affinity Chromatography (AC): This highly selective method utilizes the specific binding interaction between a protein (often with an affinity tag) and a ligand immobilized on a resin.[1][2][3][4][5][6] It is often used for tagged recombinant proteins.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates proteins based on their size (hydrodynamic radius).[7][8][9] Larger molecules elute first, while smaller molecules are temporarily trapped in porous beads and elute later.[8]
-
Ion Exchange Chromatography (IEX): This method separates proteins based on their net surface charge at a specific pH.[10][11][12][13][14] Proteins bind to a charged resin and are eluted by changing the pH or increasing the salt concentration.[10][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[2][15][16] Proteins bind to a hydrophobic resin in the presence of a high-salt buffer and are eluted by decreasing the salt concentration.[2][16]
Q2: How do I remove free, unreacted dye from my labeled protein sample?
A2: Removing excess dye is crucial for accurate downstream applications. Common methods include:
-
Size Exclusion Chromatography (SEC): This is a very effective method as the small dye molecules will be retained in the pores of the resin, while the larger labeled protein elutes.[17]
-
Dialysis: This method involves placing the protein sample in a semi-permeable membrane that allows the small dye molecules to diffuse out into a larger volume of buffer.
-
Spin Columns: Commercially available spin columns containing desalting resins can rapidly remove small molecules like dyes from protein samples.
Q3: What is labeling efficiency and how can I determine it?
A3: Labeling efficiency refers to the proportion of protein molecules that are successfully labeled with the desired tag or dye.[18] It can be influenced by factors such as the protein's molecular weight and the number of available reactive sites (e.g., lysine (B10760008) residues).[18] For fluorescent dyes, labeling efficiency can be determined by measuring the absorbance of the protein and the dye and using their respective extinction coefficients to calculate the dye-to-protein ratio.[19] It's important to remove all unbound dye before this measurement.[19]
Q4: Can protein labeling affect the protein's properties?
A4: Yes, the addition of a label can potentially alter a protein's properties. For instance, fluorescent labels can change the charge of a protein, which may affect its binding kinetics and interactions with other molecules.[9] It is important to consider the size and nature of the label and to validate the function of the labeled protein.
Troubleshooting Guides
Affinity Chromatography of Tagged Proteins
| Problem | Possible Cause | Troubleshooting Solution |
| No protein in the eluate | Protein of interest is not expressing the affinity tag correctly. | Verify the DNA construct sequence to ensure the tag is in frame and there are no premature stop codons.[20] |
| Insufficient amount of protein loaded onto the resin. | Confirm protein expression levels using SDS-PAGE and Western blot before purification.[20] | |
| The affinity tag is inaccessible or "hidden" within the folded protein. | Perform the purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to expose the tag.[21] Consider re-cloning with the tag at the other terminus or adding a flexible linker sequence.[21] | |
| Protein is in the flow-through or wash fractions | Wash conditions are too stringent. | Decrease the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer or adjust the pH.[20] |
| Binding conditions are not optimal. | Ensure the pH and salt concentration of the binding buffer are appropriate for the specific affinity tag and resin.[22] For His-tagged proteins, avoid chelating agents like EDTA and strong reducing agents.[22] | |
| Contaminating proteins in the eluate | Non-specific binding of other proteins to the resin. | Increase the stringency of the wash steps by adding a low concentration of the competing agent or increasing the salt concentration.[22] Adding a non-ionic detergent (e.g., Tween-20) to the wash buffer can also help.[22] |
| Elution conditions are too harsh, co-eluting non-specifically bound proteins. | Use a gradient elution of the competing agent instead of a single high-concentration step.[20] | |
| Low yield of eluted protein | Elution conditions are too mild. | Increase the concentration of the competing agent in the elution buffer or adjust the pH to disrupt the binding.[20][23] |
| Protein has precipitated on the column. | Decrease the amount of sample loaded or elute with a linear gradient to reduce the protein concentration in the eluate.[22] Consider adding detergents or adjusting the NaCl concentration in the elution buffer.[22] |
Quantitative Data Summary
The following tables provide a general comparison of the different purification techniques. The actual performance can vary significantly depending on the specific protein, label, and experimental conditions.
Table 1: Comparison of Protein Purification Strategies
| Technique | Principle of Separation | Typical Purity | Typical Yield | Resolution | Key Advantage | Key Disadvantage |
| Affinity Chromatography | Specific binding to a ligand | Very High | Variable (can be >90%) | Very High | High specificity, often a single-step purification.[24] | Requires a specific ligand or affinity tag; can be expensive.[25] |
| Size Exclusion Chromatography | Molecular size | Moderate | High (>90%) | Low | Gentle, non-denaturing conditions; useful for buffer exchange.[24] | Limited resolution; not suitable for separating proteins of similar size.[24] |
| Ion Exchange Chromatography | Net surface charge | High | High (>90%) | High | High capacity; effective for separating proteins with small charge differences.[24] | Requires optimization of pH and salt concentration. |
| Hydrophobic Interaction Chromatography | Surface hydrophobicity | High | Variable | High | Can be used after IEX without buffer exchange; gentle conditions.[15] | Requires high salt concentrations, which may not be suitable for all proteins. |
Table 2: Typical Labeling Efficiencies for Fluorescent Dyes
| Protein Property | Labeling Efficiency | Reference |
| High Molecular Weight (>120 kDa) | Can reach up to 90% | [18] |
| Low Molecular Weight (e.g., 16 kDa) | May be around 50% | [18] |
| Overall Protein Sample (HeLa cells) | Approximately 72% | [18] |
Note: Labeling efficiency is highly dependent on the number of available reactive amino acid residues (e.g., lysines for NHS-ester dyes) on the protein surface.[18]
Experimental Protocols & Workflows
General Protein Labeling Workflow
References
- 1. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. conductscience.com [conductscience.com]
- 4. Protein purification by affinity chromatography [vlabs.iitkgp.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. cube-biotech.com [cube-biotech.com]
- 7. goldbio.com [goldbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. bioted.es [bioted.es]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. goldbio.com [goldbio.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 16. bio-rad.com [bio-rad.com]
- 17. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. goldbio.com [goldbio.com]
- 21. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 22. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 23. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 25. Protein purification | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Validation of Azido-PEG1 Conjugation: Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient conjugation of molecules is a cornerstone of modern biopharmaceutical development. The use of discrete polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG1, offers significant advantages in the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The azido (B1232118) group facilitates highly specific and efficient "click chemistry" reactions, leading to stable and homogeneous products.
This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)—for the validation of this compound conjugation. We present supporting experimental data and detailed protocols to empower researchers to make informed decisions for the characterization of their bioconjugates.
Performance Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as the premier method for the definitive validation of this compound conjugation. Its ability to provide precise mass information allows for unambiguous confirmation of the conjugate, determination of conjugation efficiency, and identification of any side products. While HPLC and SDS-PAGE are valuable and more accessible techniques, they offer less detailed information.
The following table summarizes the key performance parameters of each technique for the analysis of a model this compound conjugation to a peptide.
| Parameter | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Use | Definitive identification, quantification, and impurity profiling. | Quantification and purity assessment. | Qualitative assessment of molecular weight shift. |
| Conjugation Confirmation | Unambiguous, based on precise mass measurement of the conjugate. | Indirect, based on retention time shift. | Indirect, based on mobility shift. |
| Quantitative Analysis | High accuracy and sensitivity for determining conjugation efficiency (>95%).[1] | Good for determining purity and relative quantification (>90%).[][3] | Semi-quantitative at best, based on band intensity. |
| Resolution | Excellent, can resolve species with minor mass differences. | Good, can separate unreacted starting materials from the product. | Low, may not resolve species with small mass differences. |
| Sensitivity | Very high (low ng to pg range).[4] | High (low µg to ng range).[] | Moderate (µg range). |
| Information Provided | Molecular weight, conjugation efficiency, identification of byproducts. | Purity, relative quantity of components. | Apparent molecular weight, presence of major product. |
| Strengths | High specificity and detailed structural information.[5] | Robust, reliable for quantification.[] | Simple, widely available, and low cost.[6] |
| Limitations | Higher cost and complexity of instrumentation. | Does not provide direct structural information. | Low resolution and accuracy for molecular weight determination of PEGylated proteins.[7] |
Note: The quantitative data presented are illustrative and representative of typical results for the analysis of a discrete PEG conjugation.
Experimental Protocols
Here, we provide detailed protocols for a typical this compound conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent analysis by Mass Spectrometry, HPLC, and SDS-PAGE.
Protocol 1: this compound Conjugation to an Alkyne-Modified Peptide (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 8.0)
-
Water (LC-MS grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in methanol.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the peptide solution with 1.2 equivalents of the this compound stock solution.
-
Add 1 µL of the CuSO₄ stock solution.
-
Add 2 µL of the freshly prepared sodium ascorbate stock solution to initiate the reaction.
-
Vortex the mixture gently and allow it to react for 1 hour at room temperature.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with 0.1% formic acid.
-
Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove excess reagents.
-
Elute the conjugated peptide with 50% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the eluted sample in a vacuum centrifuge.
-
Protocol 2: Mass Spectrometry Analysis of the Conjugated Peptide
This protocol outlines the analysis of the purified this compound-peptide conjugate using LC-MS.
Materials:
-
Purified and dried this compound-peptide conjugate
-
0.1% formic acid in water (LC-MS grade)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a C18 column
Procedure:
-
Sample Preparation: Reconstitute the dried sample in 0.1% formic acid in water to a concentration of approximately 0.1 mg/mL.
-
LC-MS Analysis:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a suitable gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the unconjugated and conjugated peptides.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the zero-charge mass of the observed species.
-
Compare the observed mass of the product with the theoretical mass of the this compound-peptide conjugate.
-
Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated peptide.
-
Protocol 3: HPLC Analysis of the Conjugation Reaction
This protocol describes the analysis of the crude conjugation reaction mixture by reverse-phase HPLC.
Materials:
-
Crude conjugation reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture with Mobile Phase A.
-
HPLC Analysis:
-
Inject the diluted sample onto the C18 column.
-
Separate the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for peptides).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated peptide, this compound, and the conjugated product based on their retention times (the conjugate will typically have a different retention time than the starting materials).
-
Determine the purity of the conjugate by calculating the percentage of the peak area of the product relative to the total peak area of all components.
-
Protocol 4: SDS-PAGE Analysis of the Conjugated Peptide
This protocol outlines the qualitative analysis of the conjugation reaction by SDS-PAGE.
Materials:
-
Crude conjugation reaction mixture
-
Unconjugated peptide control
-
Laemmli sample buffer (2x)
-
Polyacrylamide gel (e.g., 4-20% gradient gel)
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue stain
Procedure:
-
Sample Preparation:
-
Mix equal volumes of the crude reaction mixture and the unconjugated peptide control with 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Visualize the gel and compare the migration of the conjugated sample to the unconjugated control. A successful conjugation will result in a band shift to a higher apparent molecular weight.
-
Mandatory Visualizations
dot
Caption: Experimental workflow for this compound conjugation and validation.
dot
Caption: Logical relationship for validating conjugation by mass spectrometry.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This is particularly true when working with short, hydrophilic linkers like Azido-PEG1, where reaction efficiency and biocompatibility are paramount. This guide provides an objective comparison of these two powerful "click chemistry" reactions, supported by experimental data, to inform the selection of the most suitable method for your specific application.
Fundamental Principles: A Tale of Two Activation Strategies
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole linkage between an azide (B81097) and an alkyne. However, they employ fundamentally different activation mechanisms.
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1] This catalytic process offers high reaction rates and precise control over the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
SPAAC , in contrast, is a copper-free reaction that employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne provides the activation energy necessary to drive the reaction forward without the need for a metal catalyst.[2] This catalyst-free nature is a key advantage in biological applications where the cytotoxicity of copper is a concern.[3]
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison. Note: Direct kinetic data for this compound is limited in the literature. The presented data is based on values reported for short-chain azides and PEGylated reactants, which are expected to be comparable.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[4] | 10⁻³ to 1 M⁻¹s⁻¹ (with DBCO)[5] |
| Typical Reaction Time | Minutes to a few hours[6] | Hours to overnight[7] |
| Typical Yield | >90%[8] | >85%[7] |
| Catalyst Required | Yes (Copper(I) salt, e.g., CuSO₄/sodium ascorbate)[1] | No[2] |
| Biocompatibility | Lower, due to copper cytotoxicity. Ligands can mitigate toxicity.[9] | High, ideal for in vivo and live-cell applications.[2][3] |
| Reagent Accessibility | Terminal alkynes and copper reagents are generally inexpensive. | Strained cyclooctynes (e.g., DBCO) can be more expensive. |
| Regioselectivity | High (1,4-isomer exclusively) | Low (mixture of regioisomers, depending on the cyclooctyne)[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for CuAAC and SPAAC reactions with a short-chain azido-PEG linker like this compound. These are general procedures and may require optimization for specific substrates and applications.
Experimental Protocol: CuAAC Reaction with this compound
This protocol describes a general procedure for the copper-catalyzed reaction of this compound with a terminal alkyne-functionalized molecule (e.g., a protein or small molecule).
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in degassed water or an appropriate buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the THPTA ligand in degassed water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically a 1.2 to 2-fold molar excess of the azide is used).
-
Add the appropriate buffer to achieve the desired final reaction concentration. If necessary, add a minimal amount of organic co-solvent to ensure solubility.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate tube, premix the CuSO₄ stock solution and the THPTA ligand stock solution (a 1:5 molar ratio of copper to ligand is common).[6]
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A final concentration of 1-5 mM sodium ascorbate is typical.[6]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from the catalyst and excess reagents using methods such as dialysis, size-exclusion chromatography, or HPLC. The addition of EDTA can help to chelate and remove residual copper ions.[6]
-
Experimental Protocol: SPAAC Reaction with this compound
This protocol describes a general procedure for the strain-promoted reaction of this compound with a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A slight molar excess (1.2 to 1.5-fold) of either the azide or the DBCO reagent is often used to drive the reaction to completion. The final concentration of any organic co-solvent should be kept low (typically <10%) to avoid denaturation of biomolecules.[11]
-
-
Reaction and Monitoring:
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the concentration of the reactants and the specific DBCO derivative used.[7][11]
-
The reaction progress can be monitored by analytical techniques such as LC-MS, HPLC, or by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at around 310 nm.[12]
-
-
Purification:
-
After the reaction is complete, purify the conjugate using standard methods like dialysis, size-exclusion chromatography, or HPLC to remove any unreacted starting materials.
-
Visualizing the Decision Process and Reaction Pathways
To aid in the selection and understanding of these reactions, the following diagrams illustrate the logical workflow for choosing between CuAAC and SPAAC, as well as the fundamental reaction pathways.
Conclusion: Making the Right Choice for Your Research
The decision between CuAAC and SPAAC for this compound reactions hinges on the specific experimental context. For in vitro applications where high speed and yield are paramount, and the presence of a well-ligated copper catalyst is acceptable, CuAAC remains a powerful and cost-effective option.[1] Conversely, for applications involving live cells, in vivo studies, or sensitive biomolecules where cytotoxicity is a major concern, the catalyst-free nature of SPAAC makes it the superior choice, despite its generally slower kinetics.[2] Careful consideration of the factors outlined in this guide will enable researchers to select the optimal click chemistry strategy for their this compound conjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Assessing the In Vivo Stability of Azido-PEG1 Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of bioconjugates is a critical determinant of their therapeutic efficacy and safety. For researchers utilizing Azido-PEG1 linkers, understanding their performance relative to other bioconjugation technologies is paramount for designing robust and effective targeted therapies and diagnostics. This guide provides an objective comparison of the in vivo stability of bioconjugates synthesized using this compound and strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry," with alternative conjugation methods. The information is supported by experimental data and detailed methodologies for key assessment experiments.
Executive Summary
Bioconjugates utilizing this compound linkers, which form a stable triazole linkage via click chemistry, generally exhibit superior in vivo stability compared to those formed through traditional methods like maleimide-thiol coupling. The triazole linkage is highly resistant to enzymatic and chemical degradation under physiological conditions. PEGylation, a feature of this compound, further enhances in vivo performance by increasing hydrodynamic volume, which reduces renal clearance and shields the bioconjugate from opsonization and proteolytic degradation. This results in a significantly extended circulation half-life. While alternatives to PEG, such as poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) and zwitterionic polymers, are being explored to address potential PEG immunogenicity, this compound linkers remain a robust and widely used tool for creating stable, long-circulating bioconjugates.
Comparison of Bioconjugation Chemistries for In Vivo Stability
The choice of conjugation chemistry is a crucial factor influencing the in vivo stability of a bioconjugate. Here, we compare bioconjugates formed using this compound linkers via click chemistry with those created using the common maleimide-thiol reaction.
| Feature | This compound (via Click Chemistry) | Maleimide-Thiol Conjugation |
| Linkage Formed | 1,2,3-Triazole | Thiosuccinimide ether |
| In Vivo Linkage Stability | Highly stable; resistant to enzymatic and chemical degradation under physiological conditions.[1] | Susceptible to retro-Michael reaction in vivo, leading to premature cleavage, especially in the presence of endogenous thiols like albumin and glutathione.[2] |
| Stoichiometry Control | Controllable, leading to defined and homogenous conjugates.[3][4][5] | Can result in diverse reaction products and less defined stoichiometry.[3][4][5] |
| Preservation of Biomolecule Function | Generally preserves the functional binding capacity of the biomolecule.[3][4][5] | The conjugation process can sometimes impact the functional binding capacity of the biomolecule. |
| Reaction Conditions | Bioorthogonal, proceeds rapidly under physiological conditions without a catalyst (for SPAAC).[3] | Can be susceptible to hydrolysis and thiol exchange with endogenous thiols.[6] |
Quantitative Data: In Vivo Half-Life Comparison
PEGylation, a key feature of this compound linkers, dramatically extends the in vivo circulation time of bioconjugates. The following table summarizes experimental data demonstrating this effect and compares it with other polymers.
| Bioconjugate | Unmodified Half-Life | PEGylated/Modified Half-Life | Fold Increase | Animal Model | Reference |
| rhTIMP-1 | 1.1 h | 28 h (PEG20K) | ~25x | Mice | [7] |
| CAQK Peptide | - | ~90-fold increase with PEG | ~90x | Mice | [6] |
| BSA in PLGA nanoparticles | 13.6 min | 4.5 h (PEG-PLGA) | ~20x | Rats | [8] |
| Zwitterionic Polymer Conjugate | - | >72 h (prolonged circulation) | - | - | [9] |
| HPMA-Doxorubicin Conjugate | - | Extended blood circulation with increasing molecular weight | - | Mice | [4] |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of bioconjugates. Below are detailed methodologies for key experiments.
Pharmacokinetic Study for Half-Life Determination
Objective: To determine the circulation half-life of a bioconjugate in an animal model.
Protocol Outline:
-
Animal Dosing: Administer the bioconjugate (e.g., this compound-linked protein) intravenously to the selected animal model (e.g., mice or rats) at a predetermined dose.[2]
-
Blood Sample Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at multiple, predetermined time points post-injection (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).[7]
-
Plasma Processing: Process the collected blood samples to obtain plasma by centrifugation to remove blood cells.
-
Quantification of Bioconjugate:
-
ELISA-Based Quantification: This method measures the concentration of the intact bioconjugate.
-
Coat a 96-well plate with an antigen or antibody specific to the biomolecule part of the conjugate.
-
Add plasma samples and a standard curve of known bioconjugate concentrations.
-
Use a labeled secondary antibody that recognizes the bioconjugate to generate a detectable signal.
-
Quantify the concentration in the plasma samples by comparing the signal to the standard curve.[2]
-
-
LC-MS/MS-Based Quantification: This method can be used to quantify both the intact bioconjugate and any free payload or biomolecule.
-
Prepare plasma samples by protein precipitation using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the analyte of interest.[2]
-
-
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Fit the data to a pharmacokinetic model (e.g., a two-phase exponential decay model) to calculate the distribution and elimination half-lives.[7]
Biodistribution Study
Objective: To determine the organ and tissue distribution of a bioconjugate over time.
Protocol Outline:
-
Radiolabeling (if applicable): For quantitative tissue distribution, the bioconjugate is often labeled with a radionuclide (e.g., 125I or 89Zr).
-
Animal Dosing: Administer the labeled bioconjugate intravenously to the animal model.
-
Tissue Harvesting: At selected time points post-injection, euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, tumor if applicable).
-
Quantification:
-
Gamma Counting (for radiolabeled conjugates): Weigh each organ and measure the radioactivity using a gamma counter. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[3][10]
-
Fluorescence Imaging (for fluorescently labeled conjugates): If the bioconjugate is labeled with a fluorescent dye, organs can be imaged ex vivo using an appropriate imaging system to quantify fluorescence intensity.
-
-
Data Analysis: Analyze the accumulation of the bioconjugate in different tissues over time to understand its distribution and clearance pathways.
Ex Vivo Whole Blood Stability Assay
Objective: To assess the stability of a bioconjugate in a more physiologically relevant matrix than plasma.
Protocol Outline:
-
Sample Preparation: Spike freshly collected whole blood (from the relevant species, e.g., mouse, rat, human) with the bioconjugate at a known concentration.
-
Incubation: Incubate the spiked whole blood at 37°C for various time points (e.g., 0, 1h, 4h, 8h, 24h).
-
Sample Processing: At each time point, process the whole blood sample. This may involve immunoprecipitation of the bioconjugate followed by separation and analysis.
-
Analysis: Analyze the samples using affinity capture LC-MS to determine the percentage of the intact bioconjugate remaining. This method has shown a better correlation with in vivo stability compared to plasma stability assays.[11]
-
Data Analysis: Plot the percentage of intact bioconjugate against time to determine its stability profile in whole blood.
Visualizations
Caption: Workflow for a pharmacokinetic study to determine the in vivo half-life of a bioconjugate.
Caption: Workflow for a biodistribution study to assess tissue accumulation of a bioconjugate.
Caption: Logical relationship between conjugation chemistry, linkage stability, and in vivo outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and Biodistribution Studies of HPMA Copolymer Conjugates in an Aseptic Implant Loosening Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPMA copolymer-doxorubicin conjugates: The effects of molecular weight and architecture on biodistribution and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
case studies of successful drug development using Azido-PEG1 linkers
An in-depth analysis of the role of Azido-PEG1 linkers in the successful development of antibody-oligonucleotide conjugates, with a comparative look at their application in PROTACs.
In the landscape of modern drug development, the precise and stable connection of molecular components is paramount to the efficacy and safety of targeted therapeutics. The this compound linker, a short, hydrophilic spacer equipped with a reactive azide (B81097) group, has emerged as a valuable tool in the construction of complex biologics. This guide provides a detailed case study of its successful application in the development of antibody-oligonucleotide conjugates (AOCs) and compares its utility with alternative linkers and applications, such as in Proteolysis Targeting Chimeras (PROTACs).
Case Study: Antibody-siRNA Conjugates for Targeted Gene Silencing
A pivotal example of the successful implementation of an this compound linker is detailed in a 2024 study by Cochran and colleagues in the Journal of Medicinal Chemistry.[1][2] The research team systematically evaluated various bioconjugation strategies to optimize the delivery and efficacy of antibody-siRNA conjugates. Their work highlights the critical role of the linker in the overall performance of the therapeutic candidate.
The study utilized an This compound-NHS ester to connect siRNA molecules to antibodies via a "click chemistry" reaction. This approach offers a stable and efficient method for creating precisely defined AOCs. The hydrophilic nature of the PEG linker is crucial for improving the solubility and pharmacokinetic profile of the resulting conjugate.[1][2]
Experimental Workflow and Signaling Pathway
The general workflow for the synthesis of these antibody-siRNA conjugates involves a multi-step process, beginning with the modification of the siRNA and the antibody, followed by their conjugation using the this compound linker, and concluding with purification and characterization of the final product.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Azido-PEG1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Azido-PEG1 are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every variant of this compound are not always detailed in safety data sheets (SDS), established best practices for azide-containing compounds provide a clear framework for responsible disposal. The primary hazard associated with azide (B81097) compounds is the potential formation of explosive heavy metal azides, particularly with lead and copper, which can accumulate in plumbing systems.[1][2][3] Therefore, indiscriminate drain disposal is strongly discouraged.[2]
This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing various scenarios encountered in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the general safety precautions for azide compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and suitable chemical-resistant gloves.[3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile forms or conducting chemical neutralization.[2][3]
-
Avoid Contamination: Prevent contact with incompatible materials, particularly heavy metals and strong acids, which can lead to the formation of hazardous compounds.
II. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form: unreacted reagent, part of a reaction mixture, or a spill.
A. Unreacted this compound Reagent
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Original Container: Keep the reagent in its original, securely sealed container whenever possible.
-
Labeling: Ensure the container is clearly labeled as hazardous waste, specifying the full chemical name.
-
Segregation: Store the waste container separately from incompatible materials.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[5]
B. Quenched Reaction Mixtures Containing this compound
For reaction mixtures containing this compound, complete quenching of the azide is a critical prerequisite to disposal. A common and effective method is chemical neutralization through the formation of nitrous acid.[2][3]
Experimental Protocol: Chemical Neutralization of this compound
This procedure should be performed in a chemical fume hood.[2]
-
Preparation: In a three-necked flask equipped with a stirrer and an addition funnel, place the aqueous solution containing no more than 5% this compound.[2][3]
-
Addition of Sodium Nitrite (B80452): With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of this compound to ensure a 40% excess.[2]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel until the reaction mixture is acidic. Caution: The order of addition is critical. [2][6]
-
Completion Check: Once the evolution of gas (toxic nitric oxide) ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.[2]
-
Neutralization and Disposal: Neutralize the resulting solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.[3] The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your EHS department.[3]
C. Spills and Contaminated Labware
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Solid Spills: Carefully sweep up solid this compound, avoiding dust formation.[3] Mix the spilled material with an inert absorbent like sand or vermiculite.[4] Place the mixture in a sealed, non-metal container for disposal as hazardous waste.[4][7]
-
Liquid Spills: Absorb liquid spills with chemical absorbent pads.[2]
-
Cleaning: After the initial cleanup, thoroughly wipe the area with a damp cloth.[2]
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and weighing paper, should be collected in a designated and clearly labeled hazardous waste bag or container.[5]
-
Glassware: Glassware contaminated with this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[5]
III. Quantitative Data for Disposal
For ease of reference, the following table summarizes key quantitative parameters for the chemical neutralization of azide compounds.
| Parameter | Value | Reference |
| Maximum Azide Concentration for Neutralization | ≤ 5% aqueous solution | [2][3] |
| Sodium Nitrite to Azide Ratio | 1.5 g of NaNO₂ per 1 g of azide (approx. 40% excess) | [2] |
| Final pH of Neutralized Solution | 6 - 9 | [3] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure the safe and environmentally responsible disposal of this reagent. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG1
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When working with versatile yet hazardous reagents like Azido-PEG1, a thorough understanding of safety and handling protocols is not just a recommendation—it's a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Understanding the Risks
This compound, like other organic azides, is a high-energy compound that can be sensitive to heat, shock, and friction. The primary hazards include its potential to decompose explosively and its acute toxicity. Exposure can cause symptoms similar to cyanide poisoning, such as headache, dizziness, nausea, and in severe cases, convulsions and respiratory failure.[1] Therefore, strict adherence to safety protocols is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A fundamental aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. When handling this compound, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles or safety glasses with side shields must be worn at all times.[2] A face shield should be used when there is a significant risk of splashing. |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but for handling azides with high toxicity, using silver shield gloves underneath nitrile gloves is recommended.[2] |
| Body Protection | A flame-resistant lab coat is required.[2] When working with larger quantities or in situations with a higher risk of explosion, a blast shield should be utilized.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[4] In cases where a fume hood is not feasible, a respirator may be required. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and oxidizing agents.[5]
-
Storage temperatures of -20°C to -80°C are often recommended to maintain stability.[6][7]
-
Ensure containers are clearly labeled and stored in secondary containment.
2. Handling and Use:
-
All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[3][4]
-
Use non-sparking tools and avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[3][5]
-
Work on the smallest scale possible to minimize the potential impact of an incident.[3]
-
Avoid heating this compound unless absolutely necessary and under controlled conditions, as this can lead to violent decomposition.[5]
Disposal Plan: A Critical Final Step
Improper disposal of azide-containing waste can lead to the formation of highly explosive metal azides in plumbing.[2] Therefore, a dedicated waste stream is essential.
1. Waste Collection:
-
All solid and liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[1][3]
-
Never mix azide (B81097) waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]
-
Do not dispose of any this compound waste down the drain.[2]
2. Deactivation of Dilute Solutions (for experienced personnel only):
-
Dilute aqueous solutions (≤5%) of some azides can be deactivated by reaction with nitrous acid. This procedure should only be carried out by trained personnel in a chemical fume hood.[2]
-
The process involves the slow addition of a sodium nitrite (B80452) solution to an acidic solution of the azide.
-
After deactivation, the solution should be tested for the presence of residual azides before being neutralized and disposed of as hazardous waste.[2]
3. Final Disposal:
-
All this compound waste, including empty containers, must be disposed of through your institution's hazardous waste management program.[1]
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and correct action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
By adhering to these guidelines, you can significantly mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. drexel.edu [drexel.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. benchchem.com [benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
